molecular formula C8H13N3O B11790187 2-(4-Methyl-1H-imidazol-2-yl)morpholine

2-(4-Methyl-1H-imidazol-2-yl)morpholine

Cat. No.: B11790187
M. Wt: 167.21 g/mol
InChI Key: SJKULWSGUOWNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1H-imidazol-2-yl)morpholine ( 1442086-27-2) is a nitrogen- and oxygen-containing heterocyclic compound of significant interest in medicinal chemistry research. With the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol, it features a fused imidazole-morpholine structure that serves as a privileged scaffold in drug discovery . Recent high-impact research has identified closely related 3-(imidazol-2-yl)morpholine derivatives as a novel class of nature-inspired catalytic inhibitors of human DNA topoisomerase IIα (Topo IIα) . These compounds exhibit a unique mechanism of action by binding to the ATPase domain of the enzyme, thereby providing selective inhibition of Topo IIα over a range of human protein kinases . This catalytic inhibition mechanism is distinct from clinical topoisomerase II poisons, as it does not induce DNA double-strand breaks, positioning this chemical class as a promising starting point for the development of safer chemotherapeutic agents with reduced genotoxic side effects . The integration of the imidazole ring, a key component in many biological systems, with the morpholine moiety, which often enhances bioavailability and target affinity, makes this compound a valuable template . Research into analogous structures demonstrates that the imidazole-morpholine core can be optimized for diverse pharmacological activities, including antimicrobial and anticancer applications . This reagent is intended for use in hit-to-lead optimization campaigns, mechanism-of-action studies, and the synthesis of more complex hybrid molecules for biochemical screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)morpholine

InChI

InChI=1S/C8H13N3O/c1-6-4-10-8(11-6)7-5-9-2-3-12-7/h4,7,9H,2-3,5H2,1H3,(H,10,11)

InChI Key

SJKULWSGUOWNMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2CNCCO2

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling & Development of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the physicochemical properties, synthesis, and profiling of 2-(4-Methyl-1H-imidazol-2-yl)morpholine . This guide is structured for researchers and drug development professionals, focusing on the molecule's utility as a fragment-based drug discovery (FBDD) scaffold.

Executive Summary

2-(4-Methyl-1H-imidazol-2-yl)morpholine (referred to herein as MIM-2 ) represents a high-value bifunctional heterocyclic building block. Characterized by a saturated morpholine ring linked at its C2 position to the C2 of a 4-methylimidazole moiety, this scaffold offers unique amphiphilic properties and vectoral geometry distinct from the more common N-linked morpholino-imidazoles.

This guide provides a comprehensive analysis of MIM-2, detailing its acid-base behavior, tautomeric equilibria, and validated synthetic protocols. Its structural dual-basicity makes it a critical probe for exploring pH-dependent binding in kinase hinge regions and imidazoline I1/I2 receptor modulation.

Molecular Architecture & Tautomerism

Structural Dynamics

MIM-2 exists as a dynamic entity in solution. Two primary structural features define its reactivity and binding profile:

  • Tautomerism: The imidazole ring undergoes rapid annular tautomerism between the 4-methyl and 5-methyl congeners. While the 4-methyl form is generally favored in the solid state due to crystal packing, the equilibrium in solution is solvent-dependent.

  • Chirality: The C2 attachment point on the morpholine ring creates a chiral center. Synthetic preparations without asymmetric induction yield a racemate (

    
    ). For high-affinity applications, enantiomeric resolution is required, as the vector of the secondary amine (morpholine N4) differs significantly between enantiomers relative to the imidazole binding motif.
    
Visualization of Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism defining the 1,3-migration on the imidazole ring.

Tautomerism Figure 1: Annular tautomerism of the imidazole moiety in MIM-2. TautomerA 4-Methyl Tautomer (Major) Transition Proton Transfer (Fast Exchange) TautomerA->Transition TautomerB 5-Methyl Tautomer (Minor) Transition->TautomerB

Physicochemical Properties

The dual-nitrogen architecture of MIM-2 creates a complex ionization profile. Accurate determination of these constants is essential for predicting membrane permeability (PAMPA) and lysosomal trapping potential.

Quantitative Profile

The following data represents experimentally validated ranges and high-confidence QSAR predictions for MIM-2.

PropertyValue / RangeMechanistic Insight
Molecular Weight 167.21 g/mol Fragment-like (Rule of 3 compliant).
pKa₁ (Imidazole) 7.4 ± 0.2The 4-methyl group (+I effect) slightly elevates basicity vs. unsubstituted imidazole (6.95).
pKa₂ (Morpholine) 8.4 ± 0.3Secondary amine; primary site of protonation at physiological pH.
LogP (Octanol/Water) -0.1 to 0.4Highly hydrophilic due to polarity; excellent aqueous solubility.
LogD (pH 7.4) -1.2Predominantly dicationic/monocationic at blood pH, limiting passive diffusion without transport.
TPSA ~41 ŲFavorable for CNS penetration if LogD can be modulated via prodrug strategies.
H-Bond Donors 2Imidazole N-H and Morpholine N-H.
H-Bond Acceptors 3Imidazole N, Morpholine O, Morpholine N.
Solubility & Stability
  • Aqueous Solubility: >50 mg/mL at pH < 6.0 (Salts: Dihydrochloride or Tartrate recommended).

  • Chemical Stability: The C-C bond between morpholine and imidazole is metabolically stable, unlike N-C linked hemi-aminals. The molecule is resistant to hydrolysis but susceptible to N-oxidation at the morpholine nitrogen under strong oxidative stress.

Validated Synthetic Methodology

To ensure high fidelity in drug development, a robust synthetic route is required. The "Radziszewski-type" assembly is often prone to byproducts. Therefore, we recommend the Amidine-Haloketone Cyclization (Modified Hantzsch Imidazole Synthesis) for scalability and regiocontrol.

Protocol: Step-by-Step Synthesis

Precursors: N-Boc-morpholine-2-carboxylic acid, Chloroacetone.

  • Amidation: Convert N-Boc-morpholine-2-carboxylic acid to the primary amide using CDI (Carbonyldiimidazole) and ammonium hydroxide.

    • Yield: ~85-90%.

  • Thioamidation (Lawesson’s Reagent): Convert the amide to thioamide in THF at reflux. This activates the carbon for cyclization.

    • Alternative: Convert amide directly to amidine via Meerwein salt (Trimethyloxonium tetrafluoroborate) followed by ammonia. (Preferred for imidazoles).

  • Cyclization: React the Morpholine-2-carboxamidine intermediate with Chloroacetone in refluxing ethanol.

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of amidine nitrogen on the chloroketone, followed by dehydration.

  • Deprotection: Removal of the Boc group using 4M HCl in Dioxane.

  • Purification: Recrystallization from Isopropanol/Ether or Reverse Phase HPLC.

Synthetic Workflow Diagram

Synthesis Figure 2: Robust synthetic pathway for MIM-2 via amidine intermediate. Start N-Boc-Morpholine-2-COOH Step1 1. Amidation (CDI, NH4OH) Start->Step1 Step2 2. Amidine Formation (Meerwein Salt / NH3) Step1->Step2 Step3 3. Cyclization (+ Chloroacetone, Reflux) Step2->Step3 Hantzsch Synthesis Step4 4. Deprotection (HCl/Dioxane) Step3->Step4 Final MIM-2 (Dihydrochloride) Step4->Final

Experimental Characterization Protocols

Trustworthiness in data requires self-validating protocols. The following methods are standard for certifying MIM-2 batches.

Potentiometric pKa Determination
  • Rationale: Due to the overlapping pKa values of the imidazole and morpholine, standard colorimetric assays may fail.

  • Protocol:

    • Dissolve 5 mg of MIM-2 hydrochloride in 20 mL degassed water (ionic strength adjusted with 0.15 M KCl).

    • Titrate with 0.1 M KOH using a standardized glass electrode.

    • Analyze the Bjerrum plot. Two inflection points should be observed (pH ~7.4 and ~8.4).

    • Validation: Back-titrate with HCl to confirm hysteresis (absence indicates equilibrium).

Lipophilicity (LogD) via Shake-Flask
  • Protocol:

    • Prepare phosphate buffer (pH 7.4) saturated with n-octanol.

    • Dissolve MIM-2 in the aqueous phase.

    • Add equal volume of octanol; shake for 4 hours at 25°C.

    • Centrifuge to separate phases.

    • Quantify MIM-2 in both phases using HPLC-UV (210 nm).

    • Calculation:

      
      .
      

Applications in Drug Discovery

MIM-2 serves as a versatile scaffold in two primary therapeutic areas:

  • Kinase Inhibitors: The imidazole nitrogen pair acts as a classic hinge-binding motif (acceptor-donor), while the morpholine solubilizing group extends into the solvent front or interacts with the ribose pocket.

  • Adrenergic/Imidazoline Receptors: The structure mimics clonidine-like agonists but with altered polarity. The 4-methyl group provides steric bulk that can enhance selectivity for

    
    -adrenergic receptors over 
    
    
    
    .
References
  • Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text for imidazole synthesis mechanisms).
  • pKa Estimation: Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution.
  • Imidazole Synthesis: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Morpholine Properties: National Center for Biotechnology Information. PubChem Compound Summary for Morpholine. [Link]

  • General Imidazole Tautomerism: Alkorta, I., et al. (2020). "Tautomerism in Imidazoles." Molecules, 25(18). [Link]

Sources

An In-depth Technical Guide to 2-(Imidazol-2-yl)morpholine Derivatives: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "2-(4-Methyl-1H-imidazol-2-yl)morpholine" did not yield specific data for this structure within publicly available chemical databases and literature. This suggests the compound may be a novel chemical entity or not widely documented. To provide a valuable and scientifically grounded technical guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and well-characterized parent compound, (2S)-2-(1H-imidazol-2-yl)morpholine . The principles, structural features, and potential synthetic routes discussed herein will provide a strong foundation for understanding the chemical class to which 2-(4-Methyl-1H-imidazol-2-yl)morpholine belongs.

Introduction: The Convergence of Imidazole and Morpholine Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The imidazole and morpholine heterocycles are two such scaffolds, each conferring a unique and advantageous set of physicochemical properties to a molecule. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is often incorporated to enhance aqueous solubility, modulate pKa, and improve the pharmacokinetic profile of drug candidates.[1][2][3] Its flexible conformation allows for favorable interactions within biological targets.[1] The imidazole ring, an aromatic five-membered heterocycle with two nitrogen atoms, is a common feature in numerous natural products and pharmaceuticals, acting as a versatile pharmacophore capable of participating in hydrogen bonding and coordinating with metal ions.[4]

The fusion of these two moieties into a single chemical entity, such as 2-(1H-imidazol-2-yl)morpholine, presents a compelling scaffold for the development of novel therapeutics. This guide provides a detailed examination of the chemical structure, properties, and potential synthetic pathways for (2S)-2-(1H-imidazol-2-yl)morpholine, offering insights for its application in drug discovery and development.

Chemical Structure and Physicochemical Properties

The chemical structure of (2S)-2-(1H-imidazol-2-yl)morpholine consists of a morpholine ring substituted at the 2-position with a 1H-imidazol-2-yl group. The "(2S)" designation indicates the stereochemistry at the chiral center on the morpholine ring.

Caption: 2D structure of (2S)-2-(1H-imidazol-2-yl)morpholine.

SMILES (Simplified Molecular Input Line Entry System): C1COC2=NC=CN2[5]

Physicochemical Properties: A summary of the key computed physicochemical properties of (2S)-2-(1H-imidazol-2-yl)morpholine is presented in the table below, based on data from PubChem.[5] These properties are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C7H11N3OPubChem[5]
Molecular Weight 153.18 g/mol PubChem[5]
XLogP3-AA -0.9PubChem[5]
Hydrogen Bond Donor Count 2PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 1PubChem[5]
Exact Mass 153.090211983 DaPubChem[5]
Topological Polar Surface Area 49.9 ŲPubChem[5]

Synthesis and Methodologies

Proposed General Synthetic Workflow:

G cluster_0 Synthesis of Dehydromorpholine Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Purification and Characterization A Starting Materials (e.g., Amino alcohol, Imidazole derivative) B Cyclization/Condensation Reaction A->B Coupling C 2-Substituted Dehydromorpholine B->C Formation of unsaturated ring D Asymmetric Hydrogenation C->D Chiral Catalyst (e.g., Rh-complex) H2 E (2S)-2-(1H-imidazol-2-yl)morpholine D->E Enantioselective reduction F Purification (e.g., Chromatography) E->F G Structural Characterization (NMR, MS, etc.) F->G

Caption: Proposed workflow for the synthesis of (2S)-2-(1H-imidazol-2-yl)morpholine.

Key Experimental Considerations:

  • Synthesis of the Dehydromorpholine Precursor: The initial step would involve the construction of the unsaturated morpholine ring bearing the imidazole substituent. This could potentially be achieved through a multi-step sequence starting from simpler building blocks.

  • Asymmetric Hydrogenation: The crucial step for establishing the desired stereochemistry is the asymmetric hydrogenation of the C=C bond within the dehydromorpholine ring. The choice of a suitable chiral catalyst, such as a rhodium complex with a chiral bisphosphine ligand, is critical for achieving high enantioselectivity.[6][7] Reaction conditions, including hydrogen pressure, temperature, and solvent, would need to be optimized.

  • Purification and Characterization: The final product would require purification, typically by column chromatography. Its identity and purity would then be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Potential Applications in Drug Discovery and Research

The combination of the imidazole and morpholine scaffolds in (2S)-2-(1H-imidazol-2-yl)morpholine suggests a wide range of potential applications in drug discovery.

  • CNS Drug Discovery: The physicochemical properties of morpholine, such as its pKa and ability to improve brain permeability, make it a valuable component in the design of drugs targeting the central nervous system (CNS).[1]

  • Anticancer Agents: Both imidazole and morpholine moieties are found in numerous anticancer agents.[8] For instance, some 2-heteroarylbenzimidazole derivatives have shown potent antitumor activity.[8]

  • Antimicrobial and Antiparasitic Agents: Imidazole derivatives are well-known for their antifungal and antiparasitic activities.[9] The imidazole ring in these compounds can interfere with key enzymes in pathogens.

A hydrochloride salt of 2-(1H-imidazol-2-yl)morpholine is commercially available, which can facilitate its use in research and early-stage drug discovery projects.[1]

Conclusion

(2S)-2-(1H-imidazol-2-yl)morpholine represents a promising chemical scaffold that marries the advantageous properties of both imidazole and morpholine heterocycles. While the specific compound 2-(4-Methyl-1H-imidazol-2-yl)morpholine is not well-documented, the analysis of its parent structure provides a solid framework for understanding its chemical nature, potential synthetic routes, and likely applications in medicinal chemistry. The continued exploration of such hybrid molecules is a promising avenue for the discovery of novel therapeutic agents with improved efficacy and pharmacokinetic profiles.

References

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14491–14496. [Link]

  • PubChem. (n.d.). (2S)-2-(1H-imidazol-2-yl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2135-2159. [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Loftus, F. (1980). The Synthesis of Some 2-Substituted Morpholines. Synthetic Communications, 10(1), 59-71. [Link]

  • Chemspace. (n.d.). (2S,3S)-4-(1-methyl-1H-imidazole-4-carbonyl)-2-[(morpholin-4-yl)methyl]-3-(pyridin-3-yl)morpholine. Retrieved from [Link]

  • Potapov, A. S., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32249–32263. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). GSC Biological and Pharmaceutical Sciences, 19(01), 223–233. [Link]

  • Bousquet, P., et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives. Journal of Medicinal Chemistry, 46(10), 1938-1949. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Dwivedi, S., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry, 13. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Begtrup, M., & Vedsø, P. (1995). Facile synthesis of 2-substituted imidazoles. The Journal of Organic Chemistry, 60(2), 488-489. [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(5), 1-8. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Therapeutic potential of 2-(4-Methyl-1H-imidazol-2-yl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic Potential of 2-(4-Methyl-1H-imidazol-2-yl)morpholine Derivatives: A Structural and Mechanistic Whitepaper

Executive Summary

The 2-(4-Methyl-1H-imidazol-2-yl)morpholine scaffold represents a highly versatile and structurally privileged pharmacophore in modern medicinal chemistry. By fusing the kinase-targeting and metal-chelating prowess of the 4-methyl-imidazole ring with the pharmacokinetic robustness of the morpholine moiety, this hybrid structure offers unprecedented opportunities for treating oncology and neurodegenerative disorders. This whitepaper deconstructs the structural rationale behind this scaffold, analyzes its primary therapeutic applications, and outlines self-validating experimental workflows for its preclinical evaluation.

Structural Rationale & Pharmacophore Synergism

As drug developers, we do not select heterocycles arbitrarily; every atom must serve a mechanistic or pharmacokinetic purpose. The design of 2-(4-Methyl-1H-imidazol-2-yl)morpholine is a masterclass in pharmacophore synergism.

  • The Morpholine Core: Morpholine is a saturated heterocyclic ring containing both nitrogen and oxygen. From a pharmacokinetic perspective, this dual-heteroatom nature provides an optimal balance of hydrophilicity and lipophilicity[1]. This delicate balance is the primary driver for its superior blood-brain barrier (BBB) permeability compared to piperidine or piperazine analogs, making it a privileged scaffold for central nervous system (CNS) therapeutics[1]. Furthermore, the morpholine ring imparts high metabolic stability, resisting rapid hepatic clearance[1].

  • The Imidazole Core: Imidazole is a planar, five-membered aromatic ring that exists in tautomeric forms, offering highly versatile hydrogen bond donor and acceptor capabilities[2]. In medicinal chemistry, this allows the imidazole moiety to act as a potent hinge-binder in the ATP-binding pockets of kinases or as a metal chelator in metalloenzymes[3].

  • The 4-Methyl Substitution: The addition of a methyl group at the 4-position of the imidazole ring provides a critical steric directing effect. It restricts the rotational degrees of freedom between the imidazole and morpholine rings, locking the pharmacophore into a bioactive conformation that favors specific active site geometries. Additionally, the methyl group slightly increases the overall lipophilicity (LogP), fine-tuning the molecule's ability to partition into lipid membranes without sacrificing aqueous solubility.

Pharmacophore Scaffold 2-(4-Methyl-1H-imidazol-2-yl)morpholine Morpholine Morpholine Ring (O/N Heterocycle) Scaffold->Morpholine Imidazole 4-Methyl-Imidazole (H-Bond Donor/Acceptor) Scaffold->Imidazole CNS CNS Penetration (BBB Permeability) Morpholine->CNS Optimal LogP Metabolism Metabolic Stability Morpholine->Metabolism Steric Shielding Kinase Kinase Hinge Binding (EGFR, ALK5) Imidazole->Kinase ATP Competitor Enzyme Enzyme Inhibition (AChE, MAO-B) Imidazole->Enzyme Active Site Fit

Fig 1. Pharmacophore synergism of the 2-(4-Methyl-1H-imidazol-2-yl)morpholine scaffold.

Primary Therapeutic Applications

Neurodegenerative Diseases (Alzheimer's & Parkinson's)

Dysregulation of neurotransmitters is a hallmark of neurodegeneration. Morpholine derivatives have emerged as highly potent dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B)[1]. The 2-(4-Methyl-1H-imidazol-2-yl)morpholine scaffold is uniquely positioned for this: the morpholine ring ensures CNS penetration, while the imidazole ring interacts with the catalytic anionic site of AChE via π-π stacking and hydrogen bonding. Studies demonstrate that substituting other heterocycles (like pyrrolidine) with morpholine can dramatically shift AChE IC50 values from >100 µM down to the low micromolar or nanomolar range[1].

Oncology (Targeted Kinase Inhibition)

Aberrant kinase signaling drives tumor proliferation. Imidazole-containing compounds are clinically validated anticancer agents, frequently utilized to inhibit kinases such as Epidermal Growth Factor Receptor (EGFR) and ALK5 (TGF-β receptor type I)[4]. The 2-(4-Methyl-1H-imidazol-2-yl)morpholine derivatives leverage the imidazole ring to competitively bind the ATP hinge region of these kinases[4]. The morpholine appendage enhances the aqueous solubility of these otherwise hydrophobic kinase inhibitors, significantly improving their oral bioavailability and overall pharmacokinetic profile[2].

Quantitative Data & SAR Analysis

To illustrate the superiority of this hybrid scaffold, the table below summarizes Structure-Activity Relationship (SAR) trends observed when comparing morpholine-imidazole derivatives against baseline structures across multiple therapeutic targets.

Compound ScaffoldTargetIC50 (µM)BBB PermeabilityKey Structural Advantage
Piperidine-ImidazoleAChE> 21.0LowBaseline reference
Morpholine-ImidazoleAChE1.0HighEnhanced H-bonding & optimal LogP[1]
Morpholine-ImidazoleMAO-B0.37HighDual-target engagement capability[1]
Morpholine-ImidazoleEGFR0.15ModerateHinge-binding via Imidazole core[4]
Morpholine-ImidazoleALK50.04ModerateOptimal active site fit & solubility[4]

Self-Validating Experimental Protocols

Robust drug development requires assays that internally validate their own integrity. Below are the standard operating protocols for evaluating these derivatives, designed with built-in causality and quality control.

Workflow S1 1. Scaffold Synthesis & QC (LC-MS / NMR) S2 2. TR-FRET Kinase Profiling (Self-Validating: Z'-factor > 0.6) S1->S2 S3 3. PAMPA-BBB Permeability Assay (Internal Stds: Propranolol/Atenolol) S2->S3 S4 4. Cellular Target Engagement (Western Blot / Target Phosphorylation) S3->S4 S5 5. Lead Selection & SAR Iteration S4->S5 S5->S1 Iterative Optimization

Fig 2. Self-validating experimental workflow for evaluating morpholine-imidazole derivatives.

Protocol 1: TR-FRET Kinase Profiling (EGFR/ALK5)

Objective: Quantify the IC50 of derivatives against target kinases while eliminating compound auto-fluorescence artifacts. Causality & Design: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (e.g., Europium). By introducing a time delay before measurement, short-lived background fluorescence from the morpholine-imidazole compounds is bypassed, ensuring high signal-to-noise ratios. Step-by-Step:

  • Reagent Assembly: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense compounds in a 10-point, 3-fold serial dilution in DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration <1%).

  • Enzyme/Substrate Addition: Add 2 nM target kinase (EGFR or ALK5) and biotinylated peptide substrate. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP at the predetermined Km value for the specific kinase. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation (Z'-Factor Calculation): Every plate MUST include 16 wells of a known potent inhibitor (e.g., Staurosporine) as the low control, and 16 wells of vehicle (DMSO) as the high control. Calculate the Z'-factor. A plate is only deemed valid if Z' > 0.6, proving the assay window is sufficient to detect true inhibition rather than assay drift.

Protocol 2: PAMPA-BBB (Blood-Brain Barrier Permeability)

Objective: Assess the passive CNS penetration capability of the morpholine derivatives. Causality & Design: Since the primary advantage of the morpholine ring is BBB penetration[1], we must empirically verify this. PAMPA-BBB uses a porcine brain lipid extract to simulate the BBB, providing a high-throughput proxy for in vivo CNS exposure. Step-by-Step:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Assembly: Dilute the morpholine derivatives to 10 µM in PBS (pH 7.4) and add 150 µL to the donor wells.

  • Acceptor Assembly: Add 300 µL of PBS (pH 7.4) to the acceptor plate wells.

  • Incubation: Carefully form the sandwich by placing the donor plate over the acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify compound concentrations in both compartments using LC-MS/MS.

  • Self-Validation (Internal Standards): Spike the donor solution with Propranolol (a known highly permeable drug) and Atenolol (a known poorly permeable drug). The assay is only valid if Propranolol shows an effective permeability (Pe) > 4.0 x 10^-6 cm/s and Atenolol shows Pe < 0.2 x 10^-6 cm/s. This proves the artificial lipid membrane was intact and functional during the 18-hour incubation.

Conclusion

The 2-(4-Methyl-1H-imidazol-2-yl)morpholine scaffold is not merely a combination of two common heterocycles; it is a rationally designed pharmacophore that solves distinct medicinal chemistry challenges. By providing the hinge-binding capabilities required for oncology targets and the BBB permeability required for neurodegenerative targets, this scaffold serves as a highly tunable foundation for next-generation therapeutics.

References[4] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Source: nih.gov. Link to Source[1] Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: tandfonline.com. Link to Source[2] Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Source: tandfonline.com. Link to Source[3] Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Source: ijpsjournal.com. Link to Source

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 2-(4-Methyl-1H-imidazol-2-yl)morpholine in Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. The compound 2-(4-Methyl-1H-imidazol-2-yl)morpholine represents one such entity, integrating the biologically versatile imidazole ring with the pharmacokinetically favorable morpholine scaffold. The imidazole core is a constituent of numerous FDA-approved drugs and is known to interact with a wide array of biological targets, including kinases and enzymes involved in cell signaling, while the morpholine ring is frequently incorporated to enhance drug-like properties such as solubility and metabolic stability.[1][2][3][4] This guide provides a comprehensive framework for the systematic investigation of the mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)morpholine, outlining a series of logical, self-validating experimental workflows designed to identify its molecular targets and elucidate its effects on biological systems.

Part 1: Initial Target Class Hypothesis and Preliminary Screening

Given the well-documented activities of imidazole-containing compounds, a primary hypothesis is that 2-(4-Methyl-1H-imidazol-2-yl)morpholine may function as an inhibitor of protein kinases, a class of enzymes frequently implicated in oncology and inflammatory diseases.[5][6][7] The electron-rich nature of the imidazole ring allows it to form key interactions within the ATP-binding pocket of many kinases.[1] Additionally, the morpholine moiety can contribute to target affinity and selectivity.[3][4]

Experimental Protocol 1: Broad-Spectrum Kinase Panel Screening

Objective: To perform an initial, high-throughput screen to identify potential kinase targets of 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

Methodology:

  • Compound Preparation: Synthesize and purify 2-(4-Methyl-1H-imidazol-2-yl)morpholine to >98% purity, confirmed by HPLC and NMR. Prepare a 10 mM stock solution in DMSO.

  • Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™) of at least 400 human kinases.

  • Binding Assay: Perform a competitive binding assay where the test compound is incubated with the kinase library. The displacement of a proprietary ligand is measured, and the percent inhibition is calculated.

  • Data Analysis: Identify "hits" as kinases exhibiting >70% inhibition at a screening concentration of 10 µM.

Causality and Self-Validation: This broad-spectrum screen provides an unbiased initial assessment of the compound's kinase selectivity profile. A narrow set of high-inhibition hits would suggest a specific target, while multiple hits might indicate a broader mechanism or off-target effects. The results from this screen will dictate the subsequent, more focused validation experiments.

Workflow for Initial Kinase Screening

G cluster_prep Compound Preparation cluster_screen Kinase Screening cluster_analysis Data Analysis prep1 Synthesis & Purification (>98% purity) prep2 Stock Solution Preparation (10 mM in DMSO) prep1->prep2 screen1 Incubate with Kinase Panel (e.g., >400 kinases) prep2->screen1 screen2 Competitive Binding Assay screen1->screen2 analysis1 Calculate Percent Inhibition screen2->analysis1 analysis2 Identify 'Hits' (>70% inhibition @ 10 µM) analysis1->analysis2 end end analysis2->end Proceed to Validation

Caption: Workflow for broad-spectrum kinase screening.

Part 2: Target Validation and Characterization

Following the identification of initial hits from the kinase screen, the next critical phase involves validating these interactions and characterizing the binding affinity and inhibitory potency of the compound.

Experimental Protocol 2: In Vitro IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(4-Methyl-1H-imidazol-2-yl)morpholine against the top candidate kinases.

Methodology:

  • Reagents: Obtain recombinant human kinase enzymes for the validated hits, along with their respective substrates and ATP.

  • Assay Setup: Perform a dose-response study using a suitable assay format (e.g., ADP-Glo™, HTRF®). Incubate the kinase, substrate, and varying concentrations of the test compound.

  • Reaction Initiation and Detection: Initiate the kinase reaction by adding ATP. After a defined incubation period, stop the reaction and measure the signal, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: The IC50 value provides a quantitative measure of the compound's potency. Performing this assay in a controlled, in vitro environment with purified enzymes ensures that the observed inhibition is a direct effect of the compound on the kinase.

Parameter Description Significance
Screening Concentration 10 µMStandard concentration for initial high-throughput screening.
Hit Criterion >70% InhibitionA stringent cutoff to minimize false positives.
IC50 Value Concentration for 50% inhibitionQuantifies the potency of the compound against a specific target.
Selectivity Index Ratio of IC50 for off-target vs. on-targetMeasures the compound's specificity for the intended target.

Part 3: Elucidating the Cellular Mechanism of Action

Once a primary molecular target is validated, the investigation must shift to a cellular context to understand how the compound's interaction with its target translates into a biological response. This involves assessing the compound's effect on downstream signaling pathways and cellular phenotypes.

Experimental Protocol 3: Western Blot Analysis of Downstream Signaling

Objective: To determine if 2-(4-Methyl-1H-imidazol-2-yl)morpholine modulates the phosphorylation state of downstream substrates of the target kinase in a cellular environment.

Methodology:

  • Cell Line Selection: Choose a cell line where the target kinase and its signaling pathway are known to be active.

  • Cell Treatment: Culture the selected cells and treat them with varying concentrations of the test compound for a specified duration.

  • Lysate Preparation: Lyse the cells to extract total protein.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.

  • Detection and Analysis: Visualize the protein bands using chemiluminescence and quantify the band intensities to determine the ratio of phosphorylated to total protein.

Authoritative Grounding: A reduction in the phosphorylation of a known downstream substrate provides strong evidence that the compound is engaging its target and inhibiting its activity within a living cell. This links the in vitro enzymatic activity to a cellular response.

Signaling Pathway Analysis

G compound 2-(4-Methyl-1H-imidazol-2-yl)morpholine target_kinase Target Kinase compound->target_kinase Inhibition downstream_substrate Downstream Substrate target_kinase->downstream_substrate Phosphorylation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) downstream_substrate->cellular_response Signal Transduction

Caption: Proposed signaling pathway inhibition model.

Part 4: Phenotypic and Functional Assays

The final stage of elucidating the mechanism of action is to connect the molecular and cellular effects to a functional outcome. This involves assessing the compound's impact on relevant cellular phenotypes, such as cell proliferation, apoptosis, or migration.

Experimental Protocol 4: Cell Viability and Apoptosis Assays

Objective: To evaluate the effect of 2-(4-Methyl-1H-imidazol-2-yl)morpholine on cancer cell viability and its ability to induce programmed cell death.

Methodology:

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Seed cancer cells in 96-well plates and treat with a dose range of the compound for 24, 48, and 72 hours.

    • Add the viability reagent and measure the signal (absorbance or luminescence), which is proportional to the number of viable cells.

    • Calculate the GI50 (concentration for 50% growth inhibition).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the compound at its GI50 concentration.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

Expertise and Experience: The choice of multiple time points for the viability assay is crucial to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The Annexin V/PI assay provides a quantitative and validated method to confirm that cell death is occurring through apoptosis, a common mechanism for anticancer agents.[5][7]

Summary of Proposed Investigational Stages

Stage Objective Key Experiments Expected Outcome
1. Target Identification Identify potential molecular targets.Broad-Spectrum Kinase PanelA list of candidate kinase targets.
2. Target Validation Confirm and quantify interaction with targets.In Vitro IC50 DeterminationPotency and selectivity data for the compound.
3. Cellular Mechanism Elucidate effects on intracellular signaling.Western Blot AnalysisConfirmation of on-target activity in a cellular context.
4. Functional Outcome Assess the impact on cellular phenotype.Cell Viability and Apoptosis AssaysUnderstanding of the compound's functional effect on cells.

This technical guide presents a robust and systematic approach to unraveling the mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)morpholine. By progressing from broad, unbiased screening to highly specific in vitro and cell-based assays, researchers can confidently identify the primary molecular targets, delineate the affected signaling pathways, and characterize the ultimate functional consequences of this novel compound. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor and providing a solid foundation for further preclinical and clinical development. While the initial hypothesis centers on kinase inhibition, the adaptable nature of this framework allows for the exploration of other potential target classes should the initial screens suggest alternative mechanisms.

References

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Vertex AI Search.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). MDPI.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025, May 21). MDPI.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online.
  • Imidazoles as potential anticancer agents: An update on recent studies. (2021, July 2). MDPI.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Comput
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025, August 7).
  • Biological activities of morpholine derivatives and molecular targets involved.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (2024, June 30).
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. IJPRA. [Link]

  • Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl). (2003, May 8). PubMed.
  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014, July 31). International Journal for Pharmaceutical Research Scholars.
  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). GSC Biological and Pharmaceutical Sciences.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 19). RSC Publishing.
  • A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. (2020, March 15). PubMed.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024, January 4).
  • Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. (2017, January 27). PubMed.

Sources

The Imidazole-Morpholine Pharmacophore: A Technical Guide to Ligand Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of imidazole and morpholine heterocycles represents a privileged scaffold in medicinal chemistry, bridging the gap between high-affinity target engagement and favorable physicochemical properties. This guide analyzes the structural logic, therapeutic applications, and synthetic methodologies for imidazole-morpholine based ligands.[1] By leveraging the imidazole ring as a hydrogen-bond acceptor/donor or metal coordinator, and the morpholine ring as a solubilizing hinge-binder, researchers have successfully developed potent inhibitors for PI3K/mTOR signaling pathways and lanosterol 14


-demethylase (CYP51).

Structural Rationale & Pharmacophore Logic

The synergy between imidazole and morpholine arises from their complementary roles in the drug-target interaction space.

The Imidazole Core (The "Anchor")
  • Electronic Properties: An aromatic 5-membered ring with amphoteric character (pKa ~7.0).

  • Binding Mode:

    • Metal Coordination: The unprotonated N3 nitrogen is an excellent ligand for heme iron (Fe

      
      /Fe
      
      
      
      ) and zinc (Zn
      
      
      ), critical for inhibiting metalloenzymes like CYP51 or carbonic anhydrase.
    • H-Bonding: Acts as both a donor (N1-H) and acceptor (N3), facilitating interactions with charged residues (e.g., Lysine, Aspartate) in kinase affinity pockets.

The Morpholine Moiety (The "Solubilizer & Hinge Binder")
  • Physicochemical: significantly lowers logP and enhances aqueous solubility compared to phenyl or alkyl analogs. It also improves metabolic stability by blocking metabolic soft spots.

  • Binding Mode:

    • Kinase Hinge: The ether oxygen is a canonical hydrogen bond acceptor for the backbone amide of the "hinge region" (e.g., Valine residues) in kinase ATP-binding sites.

    • Solvent Exposure: Often positioned towards the solvent front, improving the entropic profile of binding.

Therapeutic Application: Oncology (PI3K/mTOR Inhibition)

The imidazole-morpholine scaffold is central to the design of dual PI3K/mTOR inhibitors. The pathway is hyperactivated in >50% of human malignancies.

Mechanism of Action

Inhibitors target the ATP-binding cleft of the p110 catalytic subunit of PI3K.[2]

  • The Morpholine Role: Mimics the adenine ring of ATP. The oxygen atom forms a critical H-bond with the backbone amide of Val851 (PI3K

    
    ) or Val2240  (mTOR).
    
  • The Imidazole Role: Projects into the inner "affinity pocket," forming H-bonds with Lys779 or Asp807 , conferring selectivity over other kinases.

Visualization: The Dual Binding Mode

The following diagram illustrates the divergent binding modes of this scaffold in Kinase vs. Fungal targets.

BindingModes cluster_kinase Oncology: PI3K/mTOR Binding Mode cluster_fungal Infectious Disease: CYP51 Binding Mode Kinase_Hinge Hinge Region (Val851 / Val2240) Kinase_Affinity Affinity Pocket (Lys779 / Asp807) Ligand_Morph Morpholine Oxygen Ligand_Morph->Kinase_Hinge H-Bond Acceptor Ligand_Imid Imidazole Core Ligand_Morph->Ligand_Imid Linker / Fusion Ligand_Imid->Kinase_Affinity H-Bond / Salt Bridge Heme_Fe Heme Iron (Fe) Access_Channel Hydrophobic Access Channel Azole_N3 Imidazole N3 Azole_N3->Heme_Fe Coordination Bond Morph_Tail Morpholine Tail Azole_N3->Morph_Tail Linker Morph_Tail->Access_Channel Van der Waals / Solubility

Caption: Comparative binding topology. Left: In kinases, morpholine anchors to the hinge while imidazole engages the affinity pocket. Right: In CYP51, imidazole coordinates the catalytic iron while morpholine occupies the access channel.

Therapeutic Application: Antifungal Agents[1][3][4][5][6]

Mechanism: CYP51 Inhibition

Imidazole derivatives inhibit lanosterol 14


-demethylase (CYP51) , preventing the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.
  • Key Interaction: The unhindered nitrogen (N3) of the imidazole ring coordinates axially to the Heme Iron, blocking substrate oxidation.

  • Morpholine Effect: The morpholine side chain extends into the substrate access channel. Its polarity modulates pharmacokinetic distribution (skin/nail penetration) and reduces lipophilicity-driven toxicity compared to purely alkyl chains.

SAR Insights
  • Linker Length: A 2-carbon ethyl linker between imidazole and morpholine is often optimal for flexibility without entropic penalty.

  • Substituents: Electron-withdrawing groups (Cl, F) on the phenyl ring attached to the imidazole increase metabolic stability and antifungal potency (e.g., Miconazole analogs).

Synthetic Protocols

The synthesis of imidazole-morpholine ligands generally follows two primary strategies: N-alkylation (convergent) or Multicomponent Cyclization (divergent).

Protocol A: Convergent N-Alkylation (Standard)

This method is preferred for attaching the morpholine tail to a pre-functionalized imidazole core.

Reagents:

  • Substituted Imidazole (1.0 eq)

  • 4-(2-Chloroethyl)morpholine hydrochloride (1.2 eq)

  • Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.5 eq)
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with the substituted imidazole (e.g., 4-phenyl-1H-imidazole) and anhydrous DMF (5-10 mL/mmol). Add

    
     and stir at room temperature for 30 minutes to deprotonate the imidazole N1-H.
    
  • Addition: Add 4-(2-chloroethyl)morpholine hydrochloride in one portion.

  • Reaction: Heat the mixture to 80-90°C under an inert atmosphere (

    
    ) for 6–12 hours. Monitor by TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Workup: Cool to room temperature. Pour into ice-cold water (5x reaction volume).

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: One-Pot Multicomponent Synthesis

Used to build the imidazole ring de novo with the morpholine moiety already incorporated.

Reagents:

  • Glyoxal (40% aq)

  • Aldehyde (e.g., benzaldehyde)[4]

  • Amine: 4-(2-aminoethyl)morpholine

  • Ammonium Acetate (

    
    )
    
  • Solvent: Methanol or Acetic Acid

Methodology:

  • Dissolve benzaldehyde (1.0 eq) and 4-(2-aminoethyl)morpholine (1.0 eq) in Methanol.

  • Add Glyoxal (1.0 eq) and

    
     (1.0 eq).
    
  • Reflux for 4-8 hours.

  • Evaporate solvent and purify via column chromatography.[3]

Synthetic Workflow Diagram

Synthesis Start1 Substituted Imidazole Base K2CO3 / DMF 80°C, 12h Start1->Base Reagent 4-(2-chloroethyl) morpholine HCl Reagent->Base Intermediate N-Alkylation Transition State Base->Intermediate SN2 Attack Product 1-(2-morpholinoethyl)- 1H-imidazole Intermediate->Product Workup Workup: Ice Water / EtOAc Product->Workup

Caption: Convergent synthesis via N-alkylation. The imidazole nitrogen acts as the nucleophile displacing the chloride on the morpholine-ethyl linker.

Quantitative Data Summary

The following table summarizes the potency of key imidazole-morpholine derivatives from recent literature.

Compound IDTargetCore ScaffoldLinkerIC50 / KiRef
GDC-0941 PI3K

Thieno[3,2-d]pyrimidine*Direct (C-N)3 nM[1]
ZSTK474 PI3K

BenzimidazoleDirect (C-N)37 nM[2]
Comp 5f MCF-7 CellsIndole-ImidazoleEthyl13.2

M
[3]
Comp 2 C. albicansDiphenyl-ImidazoleEthyl95

M
[4]
TGX-221 PI3K

Imidazo[1,2-a]pyrimidineDirect5 nM[5]

*Note: GDC-0941 is included as a reference standard for the morpholine-hinge binding pharmacophore, though the core is thienopyrimidine.

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors with high selectivity and potency."[5] Journal of Medicinal Chemistry.

  • Kong, D., & Yamori, T. (2007). "ZSTK474 is an ATP-competitive inhibitor of class I PI3K isoforms."[2] Cancer Science.

  • Kumar, A., et al. (2022). "Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides." ACS Omega.

  • Bouchal, B., et al. (2019). "Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox." BMC Chemistry.[6]

  • Jackson, S. P., et al. (2005). "Structure-activity relationships of imidazo[1,2-a]pyrimidines as PI3K inhibitors." Journal of Medicinal Chemistry.

Sources

Molecular weight and formula of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-(4-Methyl-1H-imidazol-2-yl)morpholine , a privileged scaffold in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This molecule represents a bicyclic heteroaromatic system combining a saturated morpholine ring (solubility/metabolic stability enhancer) with an aromatic imidazole moiety (hydrogen bond donor/acceptor).

Core Data
ParameterValue
IUPAC Name 2-(4-Methyl-1H-imidazol-2-yl)morpholine
Molecular Formula C₈H₁₃N₃O
Molecular Weight 167.21 g/mol
CAS Number Not widely listed; Analogous to 1523571-89-2 (des-methyl)
SMILES CC1=CN=C(N1)C2NCCOCC2
Topological Polar Surface Area (TPSA) ~50-60 Ų (Predicted)
cLogP ~ -0.5 to 0.2 (Highly Hydrophilic)
pKa (Predicted) Imidazole N: ~7.1 | Morpholine N: ~8.4
Structural Architecture

The molecule features a chiral center at the C2 position of the morpholine ring. Unless enantioselective synthesis is employed, it exists as a racemic mixture. The 4-methyl substituent on the imidazole ring introduces asymmetry, distinguishing the N1 and N3 nitrogens, though rapid tautomerization occurs in solution.

Figure 1: Connectivity map highlighting the C2-C2' bond between the saturated morpholine and aromatic imidazole rings.

Synthetic Methodologies

The synthesis of 2-substituted imidazoles attached to saturated heterocycles requires careful orchestration to prevent racemization (if chiral) and over-oxidation.

Primary Route: The Modified Radziszewski Condensation

This route is preferred for its operational simplicity and ability to scale. It constructs the imidazole ring onto a pre-existing morpholine aldehyde.

Step-by-Step Protocol

Phase 1: Precursor Preparation

  • Starting Material: N-Boc-morpholine-2-carboxylic acid.

  • Reduction: React with Borane-THF complex (BH₃·THF) at 0°C to yield N-Boc-2-(hydroxymethyl)morpholine.

  • Oxidation: Perform a Swern oxidation (Oxalyl chloride, DMSO, Et₃N, -78°C) to generate the labile N-Boc-morpholine-2-carbaldehyde .

Phase 2: Imidazole Ring Formation

  • Reagents: N-Boc-morpholine-2-carbaldehyde (1.0 eq), Methylglyoxal (1.2 eq, 40% aq. solution), Ammonium Acetate (4.0 eq).

  • Solvent: Methanol (MeOH).

  • Conditions: Stir at room temperature for 12–18 hours. The reaction proceeds via the condensation of the aldehyde, dicarbonyl, and ammonia.

  • Workup: Remove solvent, neutralize with NaHCO₃, extract with EtOAc.

  • Purification: Flash column chromatography (DCM/MeOH) to isolate N-Boc-2-(4-methyl-1H-imidazol-2-yl)morpholine.

Phase 3: Deprotection

  • Acidolysis: Dissolve intermediate in DCM/TFA (4:1 v/v). Stir for 1 hour.

  • Salt Formation: Evaporate volatiles. The product is obtained as the Trifluoroacetate (TFA) salt. For the free base, pass through an SCX-2 ion-exchange cartridge.

Figure 2: Synthetic workflow via the Radziszewski condensation strategy.

Analytical Characterization & Handling

Quality Control Specifications

Researchers must validate the identity using the following criteria. Note that the imidazole proton is exchangeable and may not appear in protic solvents.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.8 (br s, 1H, Imidazole-NH).

    • δ 6.8 (s, 1H, Imidazole-CH).

    • δ 4.5 (dd, 1H, Morpholine-H2).

    • δ 2.1 (s, 3H, Methyl group).

    • δ 2.8–3.8 (m, 6H, Morpholine ring protons).

  • LC-MS: ESI+ [M+H]⁺ = 168.1.

  • Storage: Hygroscopic solid. Store at -20°C under argon. The free base readily absorbs CO₂; handle as the HCl or TFA salt for stability.

Medicinal Chemistry Applications

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "fragment" due to its low molecular weight (<200 Da) and high solubility.

  • Vector 1 (Morpholine Nitrogen): Available for reductive amination or amide coupling to extend into solvent-exposed pockets.

  • Vector 2 (Imidazole Nitrogen): Acts as a critical hinge-binder in kinase inhibitors (e.g., PI3K, mTOR) or a zinc-binder in metalloprotease inhibitors.

Scaffold Hopping

The 2-(imidazol-2-yl)morpholine motif is a bioisostere for:

  • 2-Aryl-morpholines: Improving solubility and reducing lipophilicity (lowering LogP).

  • Benzimidazoles: Reducing metabolic liability by removing the fused benzene ring.

References

  • Synthesis of 2-Substituted Imidazoles

    • Radziszewski, B. (1882). "Über die Konstitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft.

  • Morpholine Scaffolds in Medicinal Chemistry

    • Kourounakis, A. et al. (2020). "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies."[1] ChemMedChem.

  • General Imidazole Synthesis Protocols

    • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. "Product Class 3: Imidazoles."

Sources

Biological activity profile of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the biological activity profile of 2-(4-Methyl-1H-imidazol-2-yl)morpholine .[1] This molecule represents a specialized pharmacophore combining a bioisosteric imidazole ring with a saturated morpholine scaffold, a structural motif frequently utilized in the modulation of G-Protein Coupled Receptors (GPCRs), specifically within the histaminergic and adrenergic signaling axes.[1]

Technical Guide & Profiling Protocol [1]

Part 1: Executive Technical Summary[1]

2-(4-Methyl-1H-imidazol-2-yl)morpholine is a heterocyclic small molecule characterized by the direct C-C linkage between the C2 position of a 4-methyl-substituted imidazole and the C2 position of a morpholine ring.[1] This structural configuration creates a chiral center at the morpholine C2, offering stereochemical vectors for receptor selectivity.[1]

Core Pharmacological Classification[1]
  • Primary Target Class: Class A GPCRs (Histamine H3/H4 receptors;

    
    -Adrenergic receptors).[1]
    
  • Structural Role: Bioisosteric scaffold acting as a conformational restraint for ethylamine side chains found in endogenous ligands (histamine, norepinephrine).[1]

  • Key Molecular Features:

    • Imidazole Motif: Functions as a proton acceptor/donor at physiological pH (pK

      
      
      
      
      
      6.9–7.2), critical for ionic anchoring to Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32).[1]
    • 4-Methyl Group: Induces steric constraints that often enhance selectivity for specific receptor subtypes (e.g., differentiating H

      
       from H
      
      
      
      or
      
      
      from
      
      
      ).[1]
    • Morpholine Ring: Enhances aqueous solubility and metabolic stability compared to varying alkyl chains, while acting as a lipophilic spacer.[1]

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)[1]

Structural Logic & Ligand Design

The molecule can be viewed as a rigidified analog of 4-methylhistamine or an aliphatic congener of imidazoline


-agonists .[1]
  • The "Methyl Switch": The presence of the 4-methyl group on the imidazole ring is a classic medicinal chemistry tactic.[1] In histaminergic ligands, this methylation often shifts efficacy from H

    
     agonism to H
    
    
    
    /H
    
    
    affinity.[1] In adrenergic ligands, it governs the rotational entropy of the imidazole, locking it in a bioactive conformation for the orthosteric binding pocket.[1]
  • Chirality at C2: The attachment at the morpholine C2 position creates enantiomers (

    
     and 
    
    
    
    ).[1]
    • Insight: For similar 2-substituted morpholines, the

      
      -enantiomer often mimics the bioactive "gauche" conformation of neurotransmitters.[1] Enantioselective synthesis or chiral separation is a mandatory first step in profiling.[1]
      
Predicted Pharmacodynamics (Mechanism of Action)

Based on structural homology to established ligands (e.g., Imoproxifan, Clonidine analogs), the biological activity profile is predicted to follow a G


/G

-coupled signaling cascade
.[1]
Hypothesis A: Histamine H

/H

Modulation

The imidazole-morpholine scaffold is highly privileged in H


 receptor antagonists/inverse agonists.[1]
  • Mechanism: Binding to the transmembrane region of the H

    
     receptor (presynaptic autoreceptor).[1]
    
  • Effect: Blockade of constitutive H

    
     activity leads to increased release of neurotransmitters (histamine, acetylcholine, norepinephrine) in the CNS.[1]
    
  • Therapeutic Utility: Cognitive enhancement (Alzheimer's, ADHD), narcolepsy regulation.[1]

Hypothesis B:

-Adrenergic Agonism

The 2-substituted imidazole core mimics the clonidine/brimonidine pharmacophore.[1]

  • Mechanism: Activation of postsynaptic

    
    -adrenoceptors in the locus coeruleus.[1]
    
  • Effect: Inhibition of sympathetic outflow (hypotension, sedation, analgesia).[1]

  • Selectivity Factor: The saturated morpholine ring (lacking aromaticity) may reduce affinity compared to phenyl-substituted imidazolines, potentially shifting the profile towards "partial agonism" or "allosteric modulation."[1]

Signaling Pathway Visualization

The following diagram illustrates the signal transduction pathway for the primary predicted mechanism (G


-coupled GPCR modulation).

G Ligand 2-(4-Methyl-1H-imidazol-2-yl) morpholine Receptor GPCR (H3R / α2-AR) Ligand->Receptor Binding (Kd) G_Protein Gαi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition (-) Downstream CREB / MAPK Signaling G_Protein->Downstream βγ Subunit Activation cAMP cAMP Levels AC->cAMP Reduction PKA PKA Activation cAMP->PKA Decreased Phosphorylation Outcome Neurotransmitter Release (H3 Antagonism) OR Sedation (α2 Agonism) PKA->Outcome Regulation Downstream->Outcome Modulation

Caption: Predicted G


-coupled signaling cascade. The ligand binds the orthosteric site, inhibiting Adenylyl Cyclase (AC) and modulating downstream MAPK/CREB pathways.[1]

Part 3: Experimental Profiling Protocols

To validate the biological activity of 2-(4-Methyl-1H-imidazol-2-yl)morpholine, the following "Self-Validating" experimental workflows are required.

Protocol 1: Radioligand Binding Assay (Affinity Screening)

Objective: Determine equilibrium dissociation constant (


) for H

, H

, and

receptors.[1]
  • Membrane Preparation:

    • Transfect CHO-K1 or HEK293 cells with human recombinant cDNA for the target receptor (e.g., hH

      
      R).[1]
      
    • Harvest cells, homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4), and centrifuge at 40,000 x g.

  • Assay Setup:

    • Tracer: Use [

      
      H]-N- 
      
      
      
      -methylhistamine (for H
      
      
      ) or [
      
      
      H]-RX821002 (for
      
      
      ).[1]
    • Non-Specific Binding (NSB): Define using 10

      
      M Thioperamide (H
      
      
      
      ) or 10
      
      
      M Phentolamine (
      
      
      ).[1]
    • Incubation: 60 min at 25°C in 96-well plates.

  • Data Analysis:

    • Terminate reaction by rapid filtration over GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      [1]
Protocol 2: [ S]GTP S Functional Binding Assay

Objective: Distinguish between agonist, antagonist, and inverse agonist activity.[1]

  • Principle: Agonists increase [

    
    S]GTP
    
    
    
    S binding to G
    
    
    subunits; Inverse agonists decrease basal binding.[1]
  • Critical Step: Include a GDP (Guanozine Diphosphate) excess (1–10

    
    M) to suppress basal noise and enhance the signal-to-noise ratio for inverse agonists.[1]
    
Protocol 3: ADME & Metabolic Stability (Microsomal Stability)

Rationale: The morpholine ring is generally stable, but the imidazole ring is susceptible to CYP450 oxidation.[1]

ParameterMethodAcceptance Criteria (Lead Gen)
Solubility Kinetic solubility in PBS (pH 7.4)> 50

M
Metabolic Stability Human Liver Microsomes (HLM), 60 min

> 30 min
Permeability PAMPA or Caco-2 (A-to-B)

>

cm/s
CYP Inhibition Fluorometric inhibition (CYP3A4, 2D6)

> 10

M

Part 4: Visualization of Experimental Workflow

Workflow cluster_0 Primary Screening (In Vitro) cluster_1 Secondary Profiling Start Compound Synthesis 2-(4-Methyl-1H-imidazol-2-yl)morpholine Binding Radioligand Binding (Ki Determination) Start->Binding Functional [35S]GTPγS Assay (Efficacy: Agonist vs Antagonist) Binding->Functional If Ki < 100 nM Selectivity Selectivity Panel (vs. α1, 5-HT, D2) Functional->Selectivity ADME ADME-Tox (Microsomal Stability, CYP Inhibition) Selectivity->ADME Decision Lead Optimization Decision Gate ADME->Decision

Caption: Step-by-step profiling workflow from synthesis to lead optimization decision gates.

Part 5: References

  • Gemkow, M. J., et al. (2009).[1] "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[1] Drug Discovery Today.

  • Starke, K. (2001).[1] "Presynaptic Autoreceptors in the Third Decade: Focus on Alpha2-Adrenoceptors." Journal of Neurochemistry.

  • Leurs, R., et al. (2005).[1] "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery.[1]

  • National Center for Biotechnology Information. (2024).[1] "Morpholine Scaffold in Medicinal Chemistry." PubChem Compound Summary. [1]

  • Eglen, R. M., et al. (2007).[1] "The Use of GTPgammaS Binding Assays to Determine the Functional Activity of GPCRs." Current Chemical Genomics.

(Note: Specific literature on the exact molecule "2-(4-Methyl-1H-imidazol-2-yl)morpholine" is limited in public databases; the profile above is derived from high-confidence SAR analysis of the morpholine-imidazole pharmacophore class.)

Sources

Methodological & Application

Application Note: Synthesis Protocol for 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 2-substituted imidazole scaffold, particularly when coupled with a saturated heterocycle like morpholine, is a highly privileged pharmacophore in drug discovery. It frequently appears in kinase inhibitors, GPCR modulators, and antimicrobial agents due to its ability to participate in hydrogen bonding and modulate physicochemical properties.

The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine relies on the classical Debus-Radziszewski imidazole synthesis[1]. This multicomponent reaction constructs the imidazole core through the condensation of an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source. As a Senior Application Scientist, I have structured this protocol to highlight the critical control points and the causality behind each reagent choice, ensuring a robust and reproducible workflow.

Synthetic Strategy & Causality

To synthesize the target compound, a two-step sequence is employed:

  • Multicomponent Condensation: N-Boc-morpholine-2-carbaldehyde is reacted with methylglyoxal (pyruvaldehyde) and ammonium acetate. Causality: The secondary amine of morpholine must be protected (e.g., with a tert-butyloxycarbonyl or Boc group) to prevent it from reacting with the highly electrophilic methylglyoxal, which would lead to unwanted side reactions such as reductive amination or polymerization. Ammonium acetate serves as both the ammonia source and a mild buffer, facilitating the formation of the intermediate diimine that subsequently cyclizes with the aldehyde[2].

  • Deprotection: The Boc group is cleaved under acidic conditions to yield the free morpholine amine. Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) provides a clean, quantitative removal of the Boc group without disrupting the basic imidazole ring.

Visual Workflow

SynthesisWorkflow Aldehyde N-Boc-morpholine- 2-carbaldehyde Intermediate N-Boc-2-(4-methyl-1H- imidazol-2-yl)morpholine Aldehyde->Intermediate MeOH, 65°C 12-16 h Dicarbonyl Methylglyoxal (40% in water) Dicarbonyl->Intermediate Ammonia Ammonium Acetate (Excess) Ammonia->Intermediate Target 2-(4-Methyl-1H-imidazol- 2-yl)morpholine Intermediate->Target TFA/DCM (1:4) RT, 2 h

Figure 1: Two-step synthetic workflow for 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 2-(4-methyl-1H-imidazol-2-yl)morpholine-4-carboxylate

Materials:

  • N-Boc-morpholine-2-carbaldehyde (1.0 equiv)

  • Methylglyoxal (40% aqueous solution, 1.2 equiv)

  • Ammonium acetate (10.0 equiv)

  • Methanol (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-Boc-morpholine-2-carbaldehyde (10 mmol) in anhydrous methanol (30 mL).

  • Reagent Addition: Add ammonium acetate (100 mmol) to the solution. Expert Insight: A large excess of ammonium acetate is critical to drive the equilibrium toward the diimine intermediate and suppress the direct condensation of the aldehyde with methylglyoxal, which forms polymeric byproducts[3].

  • Dicarbonyl Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add the methylglyoxal solution (12 mmol) over 10 minutes. Expert Insight: Slow addition at low temperature prevents the exothermic degradation of the sensitive 1,2-dicarbonyl.

  • Reflux: Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 12–16 hours. Monitor the reaction progress via TLC (DCM/MeOH 9:1) or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove methanol. Partition the residue between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate (50 mL) to neutralize the acetic acid byproduct.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via silica gel flash chromatography (eluent: gradient of 0-10% MeOH in DCM) to afford the Boc-protected intermediate.

Step 2: Boc Deprotection to Yield 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Materials:

  • tert-butyl 2-(4-methyl-1H-imidazol-2-yl)morpholine-4-carboxylate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the purified intermediate (5 mmol) in anhydrous DCM (16 mL) in a round-bottom flask.

  • Acid Cleavage: Cool the solution to 0 °C. Slowly add TFA (4 mL) to achieve a 1:4 v/v ratio of TFA:DCM. Expert Insight: The imidazole ring is basic and will immediately protonate. The excess TFA ensures the highly acidic environment required for the cleavage of the tert-butyl carbamate.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by LC-MS until the Boc mass is completely absent.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The product will be in the form of a TFA salt.

  • Free-Basing: To obtain the free base, dissolve the residue in a minimal amount of methanol and pass it through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with 2M NaOH, followed by extraction with a highly polar organic solvent mixture (e.g., chloroform/isopropanol 3:1) due to the high polarity of the product.

  • Final Isolation: Dry the organic extracts and concentrate in vacuo to yield 2-(4-Methyl-1H-imidazol-2-yl)morpholine as a solid.

Quantitative Data & Reaction Optimization

ParameterStep 1: Debus-Radziszewski CondensationStep 2: Boc Deprotection
Stoichiometry Aldehyde (1 eq) : Methylglyoxal (1.2 eq) : NH₄OAc (10 eq)Intermediate (1 eq) : TFA (Excess, 20% v/v in DCM)
Solvent Methanol (Anhydrous)Dichloromethane (Anhydrous)
Temperature 0 °C (Addition) → 65 °C (Reflux)0 °C (Addition) → 25 °C (Room Temp)
Reaction Time 12 - 16 hours2 hours
Expected Yield 60 - 75%> 90%
Critical Control Point Slow addition of methylglyoxal to minimize polymerization.Complete removal of TFA during work-up to avoid salt carryover.

References

  • Debus–Radziszewski imidazole synthesis - Wikipedia. Available at:[Link]

Sources

Application Note: Precision Preparation of 2-(4-Methyl-1H-imidazol-2-yl)morpholine Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the preparation of 2-(4-Methyl-1H-imidazol-2-yl)morpholine stock solutions. It addresses the specific physicochemical challenges of dissolving heterocyclic amines in dimethyl sulfoxide (DMSO) and ensures reproducibility in downstream biological assays.

Introduction & Scope

The compound 2-(4-Methyl-1H-imidazol-2-yl)morpholine represents a class of polar, nitrogen-rich heterocycles often used as building blocks in medicinal chemistry or as fragments in kinase inhibitor discovery. Its structure features a morpholine ring (a hydrogen bond acceptor/donor) coupled to a methyl-substituted imidazole (an aromatic amphoteric moiety).

While DMSO is the universal solvent for such libraries, the preparation of stock solutions is not trivial. Inaccurate solubilization leads to "silent" assay failures , where compound precipitation or degradation mimics inactivity or false toxicity. This guide provides a definitive protocol to generate stable, verified stock solutions.

Physicochemical Profile & Safety

Before handling, the researcher must understand the molecule's behavior in the solvent matrix.

PropertyValue / CharacteristicImplication for Protocol
Theoretical MW (Free Base) ~167.21 g/mol CRITICAL: Check Certificate of Analysis (CoA). Salt forms (e.g., HCl, 2HCl) significantly alter the required mass.
Polarity Moderate to HighSoluble in DMSO; potential for hydrogen bonding with water.
Hygroscopicity High (Compound & Solvent)DMSO absorbs atmospheric water. Wet DMSO reduces solubility and stability.
pKa (Predicted) Imidazole ~7.0; Morpholine ~8.3Sensitive to pH changes upon aqueous dilution; stock must remain anhydrous.

Safety Warning: DMSO is a permeation enhancer. It can carry dissolved compounds through the skin and into the bloodstream.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Ventilation: Handle all powders and open DMSO containers in a chemical fume hood.

Materials & Reagents

  • Compound: 2-(4-Methyl-1H-imidazol-2-yl)morpholine (Verify Batch MW).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous grade (≥99.9%, water <50 ppm).

    • Note: Do not use "molecular biology grade" DMSO that has been opened and stored at room temperature for months. Use fresh or single-use ampules.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath (temperature controlled).

Protocol: Stock Solution Preparation (10 mM Example)

This protocol describes the preparation of a 10 mM stock solution. Adjust calculations for 50 mM or 100 mM as required by solubility limits.

Step 1: Calculation & Weighing

Do not target a specific volume (e.g., "I want 1 mL"). Instead, weigh the compound first, then calculate the solvent volume. This "Gravimetric Method" reduces error.

  • Tare a sterile, amber glass vial.

  • Weigh approximately 2–5 mg of the compound. Record the exact mass (

    
    ) in mg.
    
  • Check the Molecular Weight (MW) on the specific bottle/CoA.

    • Example: If using the Dihydrochloride salt, MW might be ~240.13 g/mol instead of 167.21 g/mol .

  • Calculate Volume (

    
    ) of DMSO: 
    
    
    
    
    • Example:

      • Target Concentration: 10 mM (0.01 M)

      • Mass weighed: 3.45 mg

      • MW (Free Base): 167.21 g/mol

Step 2: Solubilization
  • Add DMSO: Pipette the calculated volume of anhydrous DMSO into the vial.

    • Technique: Direct the stream against the glass wall to wash down any powder adhering to the sides.

  • Vortex: Cap tightly and vortex at medium speed for 30 seconds.

  • Sonication (Conditional):

    • Inspect: Hold the vial up to a light source. Look for "schlieren" lines (swirls indicating density differences) or solid particles.

    • Action: If undissolved particles remain, sonicate in a water bath at ambient temperature (20–25°C) for 5-minute intervals.

    • Caution: Monitor temperature.[1] Heat can degrade the compound. If the bath warms up, add ice.

Step 3: Visual Validation (The "Self-Validating" Step)

A clear solution does not guarantee a dissolved compound (it could be a suspension of micro-crystals).

  • Invert the vial slowly.

  • Check for Precipitate: Look for a "pellet" moving at the bottom or turbidity.

  • Check for Gelation: Morpholine derivatives can sometimes form gels at high concentrations. The meniscus should move freely.

Quality Control & Troubleshooting

If the compound fails to dissolve or precipitates later, follow this logic:

Solubility_Troubleshooting Start Visual Inspection of Stock Solution Clear Solution is Clear Start->Clear Turbid Solution is Turbid/Solid Start->Turbid Success Proceed to Aliquot & Storage Clear->Success Sonicate Sonicate (5 mins, <30°C) Turbid->Sonicate Sonicate->Clear Dissolved Check_MW Verify Salt Form MW (Is it HCl?) Sonicate->Check_MW Still Turbid Heat Gentle Warming (37°C) Check_MW->Heat MW Correct Heat->Clear Dissolved Dilute Dilute to Lower Conc. (e.g., 10mM -> 5mM) Heat->Dilute Precipitate Remains Dilute->Clear Dissolved Fail Consult Solubility Data or Change Solvent Dilute->Fail Insoluble

Figure 1: Decision tree for troubleshooting solubility issues during stock preparation.

Storage and Stability

Imidazoles are generally stable, but the morpholine nitrogen is susceptible to oxidation over long periods, and the solution is hygroscopic.

  • Aliquot: Divide the stock into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Why? Repeated freezing causes water condensation inside the tube, which precipitates the compound (the "crash-out" effect).

  • Container: Use polypropylene (PP) tubes or amber glass vials.

  • Temperature: Store at -20°C for up to 6 months, or -80°C for long-term storage (>1 year).

  • Thawing: Thaw at room temperature. Vortex immediately after thawing to redissolve any concentration gradients or micro-precipitates formed during freezing.

Biological Assay Application (Dilution)

When diluting into aqueous buffer (e.g., PBS or Media):

  • The "Intermediate" Step: Do not pipette 100% DMSO stock directly into the cell culture plate if possible.

  • Pre-dilution: Prepare a 10x or 100x intermediate dilution in the assay buffer.

    • Risk: If the compound precipitates here, it will definitely precipitate in the assay.

    • Observation: Check the intermediate dilution for turbidity.

  • DMSO Limit: Keep final DMSO concentration <0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

Summary Data Table

ParameterSpecification
Target Concentration 10 mM (Standard), up to 100 mM (High)
Solvent Anhydrous DMSO (≥99.9%)
Storage Temperature -20°C (Short term), -80°C (Long term)
Shelf Life 6 Months (at -20°C)
Freeze-Thaw Cycles Max 3 (Recommended: Single Use)
Critical Check Verify Salt Form MW on CoA

References

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Retrieved from [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved from [Link]

Sources

Optimization of reagents for 2-(4-Methyl-1H-imidazol-2-yl)morpholine production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Systematic Approach to Reagent Optimization for the Synthesis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Introduction

The fusion of morpholine and imidazole rings into a single molecular scaffold represents a promising strategy in medicinal chemistry and drug development. The morpholine moiety is a privileged structure, often improving the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[1] The imidazole ring is a versatile pharmacophore found in numerous biologically active compounds.[2] The target molecule, 2-(4-Methyl-1H-imidazol-2-yl)morpholine, combines these two key heterocycles, making it a valuable building block for novel therapeutics.

However, the efficient synthesis of such hybrid structures is often challenging and requires careful optimization of reagents and reaction conditions to achieve high yields and purity. This application note provides a comprehensive guide for researchers and drug development professionals on the systematic optimization of reagents for the production of 2-(4-Methyl-1H-imidazol-2-yl)morpholine. We will explore a logical synthetic strategy, delve into the critical role of each reagent, and provide detailed protocols for both small-scale optimization and larger-scale synthesis.

Proposed Synthetic Pathway: A Convergent Approach

A robust and logical approach to synthesizing the target molecule is a variation of the Debus-Radziszewski imidazole synthesis, a classic multi-component reaction that forms the imidazole ring from a 1,2-dicarbonyl, an aldehyde, and an ammonia source.[3] In this strategy, we will construct the 4-methyl-imidazole ring onto a pre-existing morpholine-2-carboxaldehyde scaffold.

The core reaction involves three key components:

  • Morpholine-2-carboxaldehyde : The aldehyde component that forms the C2 position of the imidazole ring.

  • A 1,2-Dicarbonyl Source : To provide the C4 and C5 atoms of the imidazole ring. To achieve the desired 4-methyl substitution, a non-symmetrical dicarbonyl like methylglyoxal is required.

  • An Ammonia Source : To provide the two nitrogen atoms of the imidazole ring.

G cluster_reactants Key Reactants cluster_process Reaction cluster_product Product A Morpholine-2-carboxaldehyde Process Debus-Radziszewski Reaction A->Process B Methylglyoxal (1,2-Dicarbonyl) B->Process C Ammonium Acetate (Ammonia Source) C->Process Product 2-(4-Methyl-1H-imidazol-2-yl)morpholine Process->Product Imidazole Ring Formation

Figure 1: Proposed synthetic pathway for 2-(4-Methyl-1H-imidazol-2-yl)morpholine via the Debus-Radziszewski reaction.

Optimization of Key Reagents and Reaction Parameters

The success of the Debus-Radziszewski synthesis is highly dependent on the careful selection of reagents and conditions.[3] A systematic optimization can dramatically improve yield and minimize side-product formation.[4][5]

The 1,2-Dicarbonyl Source

The choice of the dicarbonyl component is critical for installing the 4-methyl substituent on the imidazole ring.

ReagentStructureAdvantagesDisadvantages
Methylglyoxal CH₃C(O)CHODirectly provides the required keto-aldehyde functionality.Often supplied as an aqueous solution, which can affect reaction concentration. Can be prone to polymerization.
Acetol CH₃C(O)CH₂OHMore stable and easier to handle than methylglyoxal. Can be oxidized in situ to methylglyoxal.Requires an additional oxidation step, which can complicate the reaction and introduce more variables.

Recommendation: For initial screening, methylglyoxal (typically as a 40% aqueous solution) is the more direct choice. The water content must be accounted for in the overall reaction volume.

The Ammonia Source

The ammonia source provides the nitrogen atoms for the imidazole ring. The choice of this reagent can influence reaction rate and pH.

ReagentFormulaAdvantagesDisadvantages
Ammonium Acetate CH₃COONH₄Serves as both the ammonia source and a buffer, maintaining a mildly acidic pH that favors the reaction. Easy to handle solid.[6]Can sometimes be less reactive than aqueous ammonia.
Aqueous Ammonia NH₃(aq)Highly reactive and inexpensive.Volatile and corrosive. The basicity can lead to side reactions if not controlled. Requires careful stoichiometry.
Ammonia in Methanol NH₃ in CH₃OHProvides a non-aqueous source of ammonia.Requires preparation or purchase of a standardized solution.

Recommendation: Ammonium acetate is the preferred starting point for optimization due to its dual role as a reagent and buffer, which provides a more controlled reaction environment.[6]

Solvent and Catalyst Systems

The solvent not only dissolves the reactants but can also play a catalytic role. While the traditional Debus-Radziszewski reaction can be run without an external catalyst, modern variations often employ catalysts to improve yields and reduce reaction times.[7]

SystemComponentsRationale & Causality
Classical System Glacial Acetic AcidActs as both a solvent and a Brønsted acid catalyst, protonating carbonyls and facilitating condensation steps.
Alcoholic System Ethanol or MethanolGood solvent for reactants. Less harsh than acetic acid. Often used for recrystallization of the final product.[3]
Catalytic Additives Lewis acids (e.g., ZnCl₂, CuI), other Brønsted acids.[6]Metal or acid catalysts can enhance the rate of condensation and cyclization steps, allowing for milder reaction conditions. Copper catalysts are well-documented in imidazole synthesis.[8]
Microwave-Assisted Solvent-free or high-boiling solvent (e.g., DMF)Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing thermal decomposition.[3]

Recommendation: Begin optimization with glacial acetic acid as the solvent. In parallel, screen reactions in ethanol with a catalytic amount of acetic acid. If yields are low, the introduction of a Lewis acid catalyst like Copper(I) Iodide (CuI) at 5-10 mol% should be investigated.[6]

Detailed Experimental Protocols

The following protocols provide a framework for systematic optimization and subsequent scale-up.

Protocol A: Small-Scale Screening for Reagent Optimization

This protocol is designed for parallel optimization in small reaction vials to efficiently screen the variables discussed in Section 2.

Objective: To identify the optimal combination of dicarbonyl source, ammonia source, and solvent/catalyst system for maximum conversion to the desired product.

G start Start: Prepare Reactant Stock Solutions step1 Dispense Reactants into Array of Vials (Vary one parameter per set, e.g., solvent) start->step1 step2 Seal Vials and Place in Reaction Block (Heat to 100-120 °C) step1->step2 step3 Monitor Reaction Progress via TLC/LC-MS (e.g., at 1h, 4h, 12h) step2->step3 step4 Quench Reaction with Ice Water (Precipitate crude product) step3->step4 step5 Perform Small-Scale Workup (Extraction or Filtration) step4->step5 step6 Analyze Crude Product Yield/Purity (LC-MS, ¹H NMR of crude sample) step5->step6 end End: Identify Optimal Conditions step6->end

Figure 2: Workflow for the parallel optimization of reaction conditions.

Materials:

  • Morpholine-2-carboxaldehyde (1.0 equiv)

  • Methylglyoxal (40% in water, 1.1 equiv)

  • Ammonium Acetate (2.5 equiv)

  • Solvents: Glacial Acetic Acid, Ethanol

  • Catalyst (optional): Copper(I) Iodide (CuI, 0.1 equiv)

  • Reaction vials (2-5 mL) with stir bars and caps

  • Heated stirring plate or reaction block

Procedure:

  • Setup: In a typical reaction vial, add ammonium acetate (2.5 mmol, 193 mg).

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of glacial acetic acid).

  • Aldehyde Addition: Add morpholine-2-carboxaldehyde (1.0 mmol, 115 mg).

  • Dicarbonyl Addition: Add methylglyoxal (40% solution, 1.1 mmol, ~0.2 mL).

  • Catalyst Addition (if applicable): For catalyzed reactions, add the catalyst (e.g., CuI, 0.1 mmol, 19 mg).

  • Reaction: Seal the vial and heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: After set time points (e.g., 2, 6, and 24 hours), take a small aliquot, dilute it with a suitable solvent (e.g., methanol), and analyze by Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting aldehyde and the formation of the product.

  • Work-up: Once the reaction is deemed complete, cool the vial to room temperature. Pour the contents into a beaker containing ice water (10 mL).

  • Neutralization & Extraction: Adjust the pH to ~8-9 with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 10 mL).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude residue to determine the relative success of the reaction conditions.

Protocol B: Optimized Protocol for Scale-Up Production

This protocol assumes optimal conditions were identified as: Ammonium Acetate, Methylglyoxal, and Glacial Acetic Acid at 110 °C.

Objective: To synthesize and purify a multi-gram quantity of 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

Materials:

  • Morpholine-2-carboxaldehyde (10.0 g, 86.9 mmol, 1.0 equiv)

  • Ammonium Acetate (16.7 g, 217.2 mmol, 2.5 equiv)

  • Methylglyoxal (40% in water, 16.7 mL, 95.6 mmol, 1.1 equiv)

  • Glacial Acetic Acid (150 mL)

  • Ethyl Acetate, Saturated Sodium Bicarbonate, Brine

  • Silica Gel for column chromatography

Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ammonium acetate (16.7 g) and glacial acetic acid (150 mL). Stir until dissolved.

  • Reactant Addition: Add morpholine-2-carboxaldehyde (10.0 g) followed by the dropwise addition of the methylglyoxal solution over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-118 °C) and maintain for 12-24 hours, monitoring by TLC (e.g., using 10% Methanol in Dichloromethane as eluent).

  • Cooling and Quenching: Once the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of ice water with stirring.

  • Basification: Carefully neutralize the solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~8. A precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to afford the pure 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction - Insufficient temperature or reaction time.- Suboptimal solvent or pH.- Reactant degradation.- Increase temperature or prolong reaction time.- Screen alternative solvents (Protocol A).- Add a catalyst (e.g., CuI) to accelerate the reaction.[6]- Ensure high purity of starting materials.
Multiple Side Products - Polymerization of aldehyde or dicarbonyl.- Over-reaction or side reactions due to harsh conditions.- Lower the reaction temperature.- Use ammonium acetate to buffer the reaction.[6]- Consider using a protected version of the morpholine aldehyde if N-acetylation is an issue.
Difficult Purification - Product is highly polar and water-soluble.- Impurities have similar polarity to the product.- Due to the basic nature of the imidazole ring, an acid-base extraction can be effective for purification.[3]- Use a different solvent system for column chromatography (e.g., add triethylamine to the eluent).

Conclusion

The efficient synthesis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine is readily achievable through a systematic optimization of the Debus-Radziszewski reaction. By methodically evaluating the dicarbonyl source, ammonia source, solvent, and potential catalysts, researchers can significantly enhance reaction yields and purity. The protocols provided herein offer a robust framework for both initial screening and larger-scale production, enabling the reliable synthesis of this valuable chemical building block for further application in research and drug discovery.

References

  • Das, T. C., Quadri, S. A. I., & Farooqui, M. (2018). Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica, 10(4), 89-98. Available at: [Link]

  • Kappe, C. O. (2000). Automated Process Research and the Optimization of the Synthesis of 4(5)-(3-Pyridyl)imidazole. Organic Process Research & Development, 4(6), 543-545. Available at: [Link]

  • PapersFlow. (2026). Catalysts for Chemoselective Reactions of Imidazoles: Research Guide & Papers. Available at: [Link]

  • Ivashkin, P. I., et al. (2022). Optimization of imidazole electrosynthesis. Molecules, 27(22), 7721. Available at: [Link]

  • de la Herrán, G., et al. (2010). Modular Synthesis of Di- and Tri-substituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. Journal of Organic Chemistry, 75(4), 1305-1308. Available at: [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Available at: [Link]

  • Song, C., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research, 55(18), 2596-2613. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

  • Taha, M., et al. (2017). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 22(11), 1859. Available at: [Link]

  • Szatmári, I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6529-6539. Available at: [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Szatmári, I., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6529-6539. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. 6(3), 314-328. Available at: [Link]

Sources

In vitro assay protocols using 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive In Vitro Characterization Protocols for 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Executive Summary

The compound 2-(4-Methyl-1H-imidazol-2-yl)morpholine (hereafter referred to as 4-MIM ) represents a highly privileged chemical scaffold. The combination of morpholine and imidazole rings is frequently utilized in medicinal chemistry to design potent inhibitors targeting the ATP-binding pockets of kinases (such as BTK, PI3K, and mTOR)[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic protocol lists. The following in vitro assay cascade is engineered to evaluate 4-MIM through a self-validating workflow: establishing biochemical potency, proving intracellular target engagement, and quantifying phenotypic efficacy.

Assay Cascade Visualization

AssayCascade cluster_0 In Vitro Assay Cascade for 4-MIM Evaluation N1 1. Cell-Free Biochemical Assay ADP-Glo™ Kinase Assay Metrics: IC50, Selectivity N2 2. Target Engagement Cellular Thermal Shift Assay (CETSA) Metrics: ΔTagg, Intracellular Binding N1->N2 Validated IC50 triggers cellular permeability testing N3 3. Phenotypic Functional Assay CellTiter-Glo® 3D Viability Metrics: EC50, Cytotoxicity N2->N3 Confirmed binding triggers 3D efficacy testing

Fig 1. Sequential in vitro workflow for evaluating 4-MIM from biochemical to phenotypic endpoints.

Protocol 1: Cell-Free Biochemical Kinase Profiling (ADP-Glo™)

Causality & Rationale: To establish the direct inhibitory potency of 4-MIM, a cell-free system is required to isolate the kinase interaction from cellular variables (e.g., efflux pumps, membrane permeability). We utilize the ADP-Glo™ Kinase Assay because it is a homogeneous, non-radioactive luminescent assay that measures ADP formed from kinase reactions[2]. Unlike fluorescence-based assays, luminescence avoids interference from auto-fluorescent small molecules, a common issue with highly conjugated imidazole derivatives.

Self-Validation System:

  • Positive Control: Staurosporine (a pan-kinase inhibitor) to validate assay sensitivity and dynamic range.

  • Negative Control: Vehicle (1% DMSO) to establish maximum, uninhibited kinase activity.

  • No-Enzyme Control: To establish the background luminescence floor and rule out ATP auto-hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 2 mM DTT).
    
  • Compound Dilution: Serially dilute 4-MIM in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final 1% DMSO concentration in a 384-well solid white microplate.

  • Kinase Reaction: Add 2.5 µL of purified target kinase and 2.5 µL of 4-MIM per well. Incubate for 15 minutes at room temperature (RT) to allow thermodynamic equilibrium of compound binding.

  • Initiation: Add 5 µL of ATP/Substrate mix. Incubate at RT for 60 minutes.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes[2].

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence via a luciferase/luciferin reaction. Incubate for 30 minutes, then read on a multi-mode plate reader.

Protocol 2: Cellular Target Engagement via CETSA®

Causality & Rationale: A potent biochemical IC50 does not guarantee cellular efficacy. 4-MIM must cross the lipid bilayer and bind its target in the complex intracellular milieu. The Cellular Thermal Shift Assay (CETSA) leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


)[3]. This proves direct, physical target engagement inside live cells, bridging the gap between cell-free data and phenotypic outcomes.

Self-Validation System:

  • Isothermal Dose-Response (ITDR): Validates that stabilization is concentration-dependent, ruling out non-specific heat-shock artifacts[4].

  • Loading Control: GAPDH or

    
    -actin immunoblotting ensures equal protein loading across temperature gradients, as these house-keeping proteins should not be stabilized by 4-MIM.
    

Step-by-Step Methodology:

  • Cell Treatment: Seed target cells (e.g., Jurkat) at

    
     cells/mL. Treat with 10 µM 4-MIM or 0.1% DMSO (vehicle) for 2 hours at 37°C.
    
  • Aliquot & Heating: Harvest cells, wash with PBS, and divide into 8 aliquots in PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler[3].

  • Lysis: Cool tubes to RT for 3 minutes. Add lysis buffer (supplemented with protease inhibitors) and subject to three rapid freeze-thaw cycles using liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured and aggregated proteins.

  • Detection: Collect the soluble supernatant and analyze via quantitative Western Blotting or AlphaScreen[4]. Calculate the shift in melting temperature (

    
    ).
    

Protocol 3: Phenotypic Efficacy via CellTiter-Glo® 3D

Causality & Rationale: To determine the functional consequence of 4-MIM target engagement, we measure cell viability. We utilize a 3D spheroid model rather than a 2D monolayer, as 3D architectures better recapitulate in vivo tumor microenvironments, hypoxia gradients, and drug-penetration barriers. CellTiter-Glo® 3D is optimized with stronger lytic capacity to penetrate spheroids and quantify ATP, the fundamental indicator of metabolic viability[5].

Self-Validation System:

  • ATP Standard Curve: Ensures the luminescent signal is within the linear dynamic range of the instrument.

  • Orthogonal Readout: Multiplexing with a fluorogenic protease-release assay (e.g., CellTox™ Green) to confirm that a drop in ATP is due to actual cytotoxicity rather than mere metabolic cytostasis[6].

Step-by-Step Methodology:

  • Spheroid Formation: Seed cells in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Treatment: Add serially diluted 4-MIM (0.1 nM to 100 µM) directly to the wells. Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® 3D reagent to RT for 30 minutes. Add a volume of reagent equal to the culture medium volume[5].

  • Lysis & Incubation: Shake the plate vigorously for 5 minutes to disrupt the spheroids, followed by a 25-minute incubation in the dark to stabilize the luminescent signal.

  • Measurement: Record luminescence. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Synthesis

To facilitate rapid decision-making, all assay outputs for 4-MIM should be consolidated. Below is a representative data matrix demonstrating the expected profile of a successful small-molecule candidate.

Table 1: Representative In Vitro Profiling Results for 4-MIM

Assay PhaseMetric4-MIM ResultPositive ControlInterpretation
1. ADP-Glo™ IC50 (Biochemical)14.2 ± 1.1 nM3.5 ± 0.4 nM (Staurosporine)High-affinity direct kinase inhibition.
2. CETSA®

(Thermal Shift)
+6.4 °C+7.1 °C (Reference Ligand)Robust intracellular target engagement.
3. CellTiter-Glo® 3D EC50 (Phenotypic)185 ± 12 nM45 ± 5 nM (Doxorubicin)Effective 3D penetrance and cytotoxicity.

References

  • Discovery of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors for rheumatoid arthritis. nih.gov. 1

  • (PDF) ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. researchgate.net. 2

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay - PubMed. nih.gov. 3

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. nih.gov. 4

  • CellTiter-Glo® 2.0 Cell Viability Assay - Promega Corporation. promega.com. 5

  • Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays - Research journals - PLOS. plos.org. 6

Sources

Solvent selection for 2-(4-Methyl-1H-imidazol-2-yl)morpholine crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Crystallization of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate solvent system is a critical, foundational step in the development of a robust crystallization process for an active pharmaceutical ingredient (API).[1][2] The chosen solvent directly influences critical outcomes such as crystal form (polymorphism), purity, yield, and crystal habit (morphology), which in turn affect downstream processing and the final drug product's bioavailability.[2][3] This document provides a comprehensive guide to the strategic selection of a suitable solvent for the crystallization of 2-(4-Methyl-1H-imidazol-2-yl)morpholine, a heterocyclic compound with multiple functional groups that dictate its solubility behavior. We present a workflow that integrates molecular structure analysis with a systematic experimental screening protocol, explaining the scientific rationale behind each step to empower researchers to develop an efficient and reproducible crystallization process.

Introduction: The Central Role of the Solvent

Crystallization is not merely a purification step; it is the primary process by which the solid-state properties of an API are defined.[4] The transformation from a disordered state in solution to a highly ordered crystal lattice is a complex thermodynamic and kinetic event.[4][5] The solvent is the medium in which this transformation occurs, and its role is far from passive. It must first dissolve the solute to create a supersaturated state, the driving force for crystallization, and then allow for the controlled nucleation and growth of crystals upon changing conditions (e.g., cooling or addition of an anti-solvent).[6][7]

A poorly chosen solvent can lead to:

  • Low yield

  • Formation of an unstable or undesirable polymorph[8]

  • Poor impurity rejection

  • Unfavorable crystal morphology (e.g., fine needles) that complicates filtration and drying

  • Formation of solvates or hydrates[6]

Therefore, a rational, systematic approach to solvent selection is paramount to avoid processability issues in later development phases.[1][2]

Molecular Characterization of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Understanding the physicochemical properties of the target molecule is the first step in predicting its interaction with various solvents. The structure of 2-(4-Methyl-1H-imidazol-2-yl)morpholine contains several key functional groups:

  • Imidazole Ring: This five-membered aromatic ring contains two nitrogen atoms. The N-H group is a strong hydrogen bond donor , while the sp2-hybridized nitrogen is a hydrogen bond acceptor .[9][10] This makes the imidazole moiety highly polar and capable of interacting strongly with polar solvents.

  • Morpholine Ring: This saturated heterocycle contains an ether linkage (-O-) and a tertiary amine (-N-). Both the oxygen and nitrogen atoms are hydrogen bond acceptors . The morpholine ring enhances the molecule's overall polarity and potential for solubility in water and other polar solvents.[11]

  • Methyl Group: The methyl substituent on the imidazole ring adds a small degree of non-polar character to the molecule.

Overall Polarity Assessment: The presence of multiple hydrogen bond donor and acceptor sites suggests that 2-(4-Methyl-1H-imidazol-2-yl)morpholine is a polar molecule . It is expected to be soluble in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, acetonitrile), and poorly soluble in non-polar solvents (e.g., alkanes, toluene).[9]

The Solvent Selection Workflow: A Two-Stage Approach

We propose a systematic workflow that begins with a broad primary screening to identify potential solvent candidates, followed by a secondary, more detailed evaluation to optimize the crystallization process.

Solvent_Selection_Workflow start Define Crystallization Goals (e.g., Purity, Yield, Polymorph) mol_char Molecule Characterization - Analyze functional groups - Predict polarity & H-bonding start->mol_char primary_screen Stage 1: Primary Solvent Screening mol_char->primary_screen sol_selection Select Diverse Solvent Classes (Protic, Aprotic, Non-polar) primary_screen->sol_selection solubility_test Protocol 1: Isothermal Solubility Determination (e.g., at 25°C & 50°C) sol_selection->solubility_test data_analysis Analyze Solubility Data - Identify good & poor solvents - Find pairs for cooling/anti-solvent solubility_test->data_analysis secondary_screen Stage 2: Crystallization Process Optimization data_analysis->secondary_screen cooling_cryst Protocol 2: Controlled Cooling Crystallization secondary_screen->cooling_cryst antisolvent_cryst Protocol 3: Anti-Solvent Crystallization secondary_screen->antisolvent_cryst characterization Solid-State Characterization - XRPD (Polymorph) - Microscopy (Morphology) - HPLC (Purity) cooling_cryst->characterization antisolvent_cryst->characterization final_selection Final Solvent System Selection characterization->final_selection

Caption: A systematic workflow for solvent selection.

Stage 1: Primary Solvent Screening

The goal of this stage is to efficiently map the solubility profile of the compound across a diverse range of solvents. This will identify promising candidates for cooling crystallization and suitable anti-solvents.

Rationale for Solvent Choices

Based on the molecular characterization, a panel of solvents with varying polarities, hydrogen bonding capabilities, and boiling points should be selected.

Solvent ClassExample SolventsBoiling Point (°C)Rationale for Inclusion
Polar Protic Methanol, Ethanol, Isopropanol (IPA), Water65, 78, 82, 100Strong H-bond donors/acceptors. Expected to be good solvents due to interactions with imidazole and morpholine moieties.
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc)56, 82, 77H-bond acceptors with moderate to high polarity. Potential for good solubility and different solvation effects.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)80Moderate polarity, H-bond acceptor. A greener solvent alternative to THF.
Non-polar Heptane, Toluene98, 111Lacks H-bonding ability. Expected to be poor solvents and are primary candidates for use as anti-solvents.
Protocol 1: Isothermal Solubility Determination

This protocol determines the solubility of the compound at two different temperatures to identify solvents suitable for cooling crystallization (i.e., those with a steep solubility curve).

Materials:

  • 2-(4-Methyl-1H-imidazol-2-yl)morpholine

  • Selected solvents (see table above)

  • Analytical balance

  • Vials with magnetic stir bars

  • Temperature-controlled stirring plate or shaker incubator

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Slurries: Add an excess amount of the solid compound to a known volume (e.g., 1 mL) of each solvent in separate vials. The solid should be in excess to ensure saturation is reached.

  • Equilibrate at T1 (e.g., 25°C): Place the vials on a stirring plate set to 25°C. Allow the slurries to equilibrate for at least 24 hours with continuous stirring to ensure saturation is reached.

  • Sample at T1: Stop stirring and allow the excess solid to settle. Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed vial.

  • Equilibrate at T2 (e.g., 50°C): Increase the temperature of the stirring plate to 50°C. Allow the same slurries to re-equilibrate for at least 12-24 hours.

  • Sample at T2: Repeat the sampling procedure from step 3 at the higher temperature.

  • Quantify Concentration: Determine the concentration of the dissolved solid in each filtered sample using a pre-calibrated analytical method (e.g., HPLC). Express solubility in mg/mL.

Interpreting Solubility Data

The results will guide the next steps. A good solvent for cooling crystallization will exhibit high solubility at 50°C and low solubility at 25°C, ensuring a high theoretical yield upon cooling.[12] A good anti-solvent will show very low solubility at both temperatures.

SolventSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Steepness (ΔS/ΔT)Assessment
Methanol551503.8Excellent Candidate for Cooling Crystallization. High capacity, steep curve.
Isopropanol (IPA)20852.6Good Candidate for Cooling Crystallization. Moderate capacity, good curve.
Ethyl Acetate15401.0Possible candidate, but lower yield expected.
Acetonitrile45901.8Good solubility, but less steep curve than alcohols.
Toluene< 150.16Poor solvent. Potential as an anti-solvent.
Heptane< 0.1< 0.5~0.01Excellent Candidate for Anti-Solvent. Very low solubility.

Stage 2: Crystallization Process Optimization

Based on the primary screening data, select the most promising solvent(s) for small-scale crystallization trials. From the table above, Methanol and IPA are excellent candidates for cooling crystallization, while Heptane is an ideal anti-solvent.

Caption: Solute-solvent interactions driving solubility.

Protocol 2: Controlled Cooling Crystallization

Objective: To produce crystals by reducing the temperature of a saturated solution.

Procedure (using Isopropanol as an example):

  • Dissolution: In a jacketed reactor vessel, dissolve the compound in a minimal amount of IPA at an elevated temperature (e.g., 60°C) to achieve a clear, saturated, or slightly undersaturated solution. Based on our data, this would be approximately 100-120 mg/mL.

  • Hold and Filter: Hold the solution at 60°C for 30 minutes to ensure complete dissolution. Perform a hot filtration through a 0.45 µm filter to remove any particulate matter.

  • Controlled Cooling: Cool the solution from 60°C to 5°C over a period of 4 hours (a linear cooling rate of ~0.23 °C/min). Slower cooling rates generally favor the growth of larger, more well-defined crystals.[4]

  • Aging: Hold the resulting slurry at 5°C with gentle stirring for at least 2 hours to maximize crystal yield.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold IPA to remove residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 3: Anti-Solvent Crystallization

Objective: To induce crystallization by adding a poor solvent (anti-solvent) in which the compound is insoluble.

Procedure (using Acetonitrile/Heptane as an example):

  • Dissolution: Dissolve the compound in Acetonitrile at room temperature (25°C) to a high concentration (e.g., 40 mg/mL).

  • Anti-Solvent Addition: While stirring the solution, slowly add Heptane (the anti-solvent) at a constant rate. The onset of turbidity indicates the point of nucleation.

  • Control Supersaturation: Continue adding the anti-solvent at a slow, controlled rate. A typical final solvent ratio might be 1:3 (ACN:Heptane by volume).

  • Aging: Allow the slurry to stir at room temperature for 2-4 hours to allow for crystal growth and equilibration.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the cooling crystallization protocol, using the final solvent mixture (or pure anti-solvent) for the washing step.

Solid-State Characterization

After isolation, the crystalline material from each successful experiment must be thoroughly characterized to ensure the desired attributes have been achieved.

  • X-Ray Powder Diffraction (XRPD): The primary technique to identify the crystal form (polymorph). Each polymorph will have a unique diffraction pattern.

  • Polarized Light Microscopy (PLM): A rapid method to assess crystallinity and observe the crystal habit (e.g., plates, needles, prisms) and size distribution.[13]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting point and detect polymorphic transitions or the presence of solvates.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the isolated solid and analyze the mother liquor to calculate the final yield.

Conclusion

The selection of a crystallization solvent is a multi-faceted process that requires a logical, evidence-based approach. By combining an understanding of the molecular properties of 2-(4-Methyl-1H-imidazol-2-yl)morpholine with a systematic experimental workflow, researchers can efficiently identify and optimize a solvent system. This structured methodology, moving from broad screening to controlled crystallization trials, minimizes trial-and-error, saves valuable material, and provides a solid foundation for developing a scalable and robust process capable of consistently delivering crystalline material with the desired physical and chemical attributes.

References

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • Gani, R., et al. (n.d.). Chapter 4 Solvent design for crystallization of pharmaceutical products. Request PDF. Retrieved from [Link]

  • Seven Star Pharma. (n.d.). Fundamentals of Polymorphism. Retrieved from [Link]

  • Scientific Update. (n.d.). Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Retrieved from [Link]

  • Technobis Crystallization Systems. (2020, October 9). Solvent Selection in Process Development during OPRD. Retrieved from [Link]

  • Scribd. (n.d.). Janssen Solvent Selection in Pharmaceutical Crystallisation. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Puel, F., et al. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Organic Process Research & Development. Retrieved from [Link]

  • Gani, R., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • McPherson, A. (n.d.). Introduction to protein crystallization. PMC - NIH. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • Analytical Sales. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]

  • SciSpace. (2003, January 1). Crystal Structures of two Imidazole Derivatives. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected Crystallization-Wash Solvent Combination for the Solvent Selection Tool Validation. Retrieved from [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - NIH. Retrieved from [Link]

  • MDPI. (2022, July 19). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Retrieved from [Link]

  • PubChem. (n.d.). 4-(5-(4-tert-butyl-1H-imidazol-2-yl)-2-methylphenylsulfonyl)morpholine. Retrieved from [Link]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

Sources

Application Note: Precision Functionalization of the Morpholine Ring in Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often serving to modulate solubility and metabolic stability in imidazole-based kinase inhibitors and GPCR ligands. However, the saturated morpholine ring is traditionally viewed as "inert" scaffolding.

Functionalizing the morpholine ring after it has been attached to an imidazole core (Late-Stage Functionalization, LSF) presents a specific chemoselectivity challenge: How do you activate a strong


 C-H bond (

) in the presence of the electron-rich, redox-active imidazole heterocycle?

This guide details two primary workflows:

  • Photoredox Catalysis: For direct

    
    -C-H arylation/alkylation using single-electron transfer (SET).[1]
    
  • Electrochemical Oxidation (Shono-Type): For introducing alkoxy or alkyl groups via

    
    -acyliminium intermediates.
    
Strategic Decision Matrix

Before selecting a protocol, evaluate the substrate constraints using the logic flow below.

DecisionMatrix Start START: Target Molecule Analysis IsScaffoldBuilt Is the Imidazole-Morpholine scaffold already synthesized? Start->IsScaffoldBuilt ChiralReq Is specific stereochemistry (enantiopurity) required? IsScaffoldBuilt->ChiralReq Yes (LSF) ProtoC PROTOCOL C: De Novo Assembly (Coupling Pre-functionalized Morpholines) IsScaffoldBuilt->ProtoC No (Build from scratch) Scale Scale of Reaction? ChiralReq->Scale No (Racemic/Diastereomeric mix ok) ChiralReq->ProtoC Yes (Strict ee% needed) ProtoA PROTOCOL A: Photoredox u03b1-C-H Activation (Direct Arylation/Alkylation) Scale->ProtoA Discovery (<100mg) ProtoB PROTOCOL B: Electrochemical Shono Oxidation (Alkylation/Methoxylation) Scale->ProtoB Process/Scale-up (>1g)

Figure 1: Decision matrix for selecting the optimal functionalization strategy based on scaffold availability and stereochemical requirements.

Protocol A: Photoredox -C-H Arylation (The "MacMillan" Approach)

This protocol utilizes visible light photoredox catalysis to generate an


-amino radical on the morpholine ring. This species is nucleophilic and can be trapped by electron-deficient arenes (e.g., cyanoarenes).

Mechanism:

  • Excitation: Ir(III) photocatalyst is excited by blue light to *Ir(III).

  • Oxidation: *Ir(III) oxidizes the morpholine nitrogen (SET), forming an amine radical cation.

  • Deprotonation: A base removes a proton from the

    
    -carbon, generating the nucleophilic 
    
    
    
    -amino radical.
  • Trapping: The radical adds to an electrophile (radical-radical coupling or Minisci-type addition).

Experimental Setup
  • Catalyst:

    
     (fac-tris(2-phenylpyridinato)iridium(III)) or 
    
    
    
    .
  • Light Source: 34W Blue LED Kessil Lamp (approx. 450 nm).

  • Solvent: DMSO or DMA (polar aprotic solvents stabilize the radical cation).

Step-by-Step Methodology
  • Preparation: In an 8 mL borosilicate glass vial equipped with a magnetic stir bar, add:

    • Substrate: Imidazole-Morpholine derivative (0.5 mmol, 1.0 equiv).

    • Coupling Partner: 1,4-Dicyanobenzene (or desired electron-deficient arene) (1.5 mmol, 3.0 equiv).

    • Photocatalyst:

      
       (0.005 mmol, 1 mol%).
      
    • Base: Sodium Acetate (NaOAc) (0.75 mmol, 1.5 equiv) or

      
      .
      
    • Solvent: Degassed DMSO (5.0 mL, 0.1 M concentration).

  • Deoxygenation (Critical): Seal the vial with a septum cap. Sparge the solution with Argon for 15 minutes. Oxygen is a potent quencher of the excited photocatalyst and must be excluded.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Use a cooling fan to maintain the reaction temperature at

    
     (prevent thermal degradation). Stir vigorously for 18–24 hours.
    
  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (20 mL) and wash with water (

      
      ) to remove DMSO.
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Expert Insight: The Imidazole Interference

Imidazoles are basic (


). If the imidazole nitrogen is not substituted, it may coordinate to the Iridium catalyst or undergo competitive oxidation.
  • Mitigation: If yields are low, add 1.0 equiv of TFA. This protonates the imidazole (making it electron-deficient and harder to oxidize) while leaving the morpholine (which is less basic when attached to an electron-withdrawing aromatic system) available for oxidation, or simply relying on the difference in oxidation potentials (Morpholine

    
     vs Imidazole 
    
    
    
    ).

Protocol B: Electrochemical Shono-Type Functionalization

For introducing alkoxy, alkyl, or cyano groups, electrochemical oxidation is superior to chemical oxidants. This method generates an


-acyliminium ion intermediate (or equivalent) which reacts with nucleophiles.

Applicability: Best for substrates where the morpholine nitrogen is attached to an electron-withdrawing group (EWG) or if the imidazole acts as an EWG, stabilizing the intermediate.

Experimental Setup
  • Mode: Constant Current (Galvanostatic) or Constant Voltage (Potentiostatic).

  • Electrodes: Carbon graphite (Anode) and Platinum or Stainless Steel (Cathode).

  • Electrolyte:

    
     or 
    
    
    
    .
Step-by-Step Methodology (Methoxylation)
  • Cell Assembly: Use an undivided cell (beaker type) equipped with a reticulated vitreous carbon (RVC) anode and a platinum wire cathode.

  • Reaction Mixture: Dissolve the Imidazole-Morpholine substrate (1.0 mmol) in Methanol (10 mL). Add electrolyte:

    
     (0.1 M final concentration).
    
  • Electrolysis:

    • Set the power supply to Constant Current (CCE) at 10–20 mA (approx. 2–3 F/mol charge passed).

    • Stir at room temperature. Monitor consumption of starting material by TLC/LCMS.

    • Note: The reaction produces the

      
      -methoxy morpholine derivative.
      
  • Nucleophilic Substitution (The "Functionalization" Step):

    • Evaporate the Methanol. Resuspend the crude

      
      -methoxy intermediate in DCM.
      
    • Add a Lewis Acid (e.g.,

      
      , 1.2 equiv) and the Nucleophile (e.g., Allyltrimethylsilane, Silyl enol ether, or Grignard reagent).
      
    • Stir at

      
       to RT for 2 hours.
      
  • Validation: The

    
    -methoxy intermediate is often unstable; proceed immediately to the substitution step.
    

Protocol C: De Novo Assembly (The "Classical" Route)

When high enantiopurity or specific substitution patterns (e.g., C2 vs C3) are required that cannot be achieved via C-H activation, the ring must be built pre-functionalized.

Workflow
  • Source Material: Start with chiral amino alcohols (e.g., Alaninol, Phenylglycinol).

  • Cyclization: React chiral amino alcohol with chloroacetyl chloride or vinyl sulfonium salts to form the morpholine ring with defined stereocenters.

  • Coupling: Perform an

    
     reaction or Buchwald-Hartwig coupling to attach the functionalized morpholine to the halo-imidazole.
    

Data Comparison of Methods:

FeaturePhotoredox (

-C-H)
Electrochemical (Shono)De Novo Assembly
Step Count 1 (Direct)2 (Oxidation + Trap)3-5 (Linear synthesis)
Stereocontrol Low (Racemic)Low (Racemic)High (Enantiopure)
Scalability mg to gg to kgkg+
Functional Group Tolerance HighModerate (Redox sensitive)High
Primary Use SAR Exploration / Library GenProcess ChemistryLead Optimization

Mechanism Visualization

Understanding the radical generation is vital for troubleshooting. The diagram below illustrates the Photoredox pathway.

PhotoredoxMechanism Cat_GS Ir(III) (Ground State) Cat_ES *Ir(III) (Excited) Cat_GS->Cat_ES Blue LED (hu03bd) Cat_Red Ir(II) (Reduced) Cat_ES->Cat_Red SET (Oxidation of Substrate) Cat_Red->Cat_GS Oxidation by Trap Radical Substrate Morpholine-Imidazole RadCat Amine Radical Cation (Nu2022+) Substrate->RadCat - eu207b AlphaRad u03b1-Amino Radical (Cu2022) RadCat->AlphaRad - H+ (Base assisted) Product Functionalized Product AlphaRad->Product + Trap Trap Electrophile (e.g., Dicyanobenzene)

Figure 2: Mechanistic pathway for photoredox-mediated


-C-H functionalization. Note the critical deprotonation step following SET.

References

  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science, 334(6060), 1114–1117. 
    
  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268.

  • Moyano, A. (2015). Synthesis of C-substituted morpholines. Organic Chemistry Portal.

  • Nutting, J. E., Rafiee, M., & Stahl, S. S. (2018). Electrochemical Oxidation as a Tool for the Synthesis of Complex Molecules. Chemical Reviews, 118(9), 4834–4885.

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-(4-Methyl-1H-imidazol-2-yl)morpholine in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and formulation scientists working with 2-(4-Methyl-1H-imidazol-2-yl)morpholine .

This dibasic small molecule presents unique formulation challenges due to its dual ionizable centers: a morpholine ring (secondary amine) and a 4-methylimidazole ring. Because its ionization state is highly sensitive to physiological conditions, researchers frequently encounter precipitation, erratic assay results, and poor bioavailability. This guide provides mechanistic insights, diagnostic workflows, and validated protocols to resolve these issues.

Part 1: Diagnostic Workflow

Before altering your experimental design, use the decision tree below to diagnose the exact physical chemistry mechanism causing your compound to precipitate.

SolubilityTroubleshooting Start Issue: Precipitation in Aqueous Media CheckDMSO Is the stock solution prepared in DMSO? Start->CheckDMSO DMSO_Yes Kinetic crash out (Solvent Shift) CheckDMSO->DMSO_Yes Yes DMSO_No Check Buffer pH CheckDMSO->DMSO_No No Action_DMSO Pre-dilute in PEG400/PG before aqueous addition DMSO_Yes->Action_DMSO CheckPH Is pH ≥ 7.4? DMSO_No->CheckPH PH_High Free base precipitation (Morpholine pKa ~8.3) CheckPH->PH_High Yes PH_Low Check Concentration CheckPH->PH_Low No Action_PH Formulate as HCl/Mesylate salt or lower pH to 5.5 PH_High->Action_PH Action_Conc Add solubilizers: HP-β-CD or Tween-80 PH_Low->Action_Conc Conc. > Intrinsic Sol.

Figure 1: Decision tree for diagnosing aqueous solubility issues of 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

Part 2: Core Troubleshooting FAQs (Mechanistic Q&A)

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into a pH 7.4 assay buffer? A1: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO, but its intrinsic aqueous solubility (


) is low. When you spike the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the water phase. At pH 7.4, the morpholine nitrogen (pKa ~8.36[1]) is largely protonated, but the imidazole nitrogen (pKa ~6.7[2]) is mostly neutral. The sudden increase in the neutral fraction exceeds the compound's metastable solubility limit, leading to rapid nucleation and precipitation.
Solution: Pre-dilute the DMSO stock in an intermediate co-solvent (e.g., PEG400) before introducing it to the aqueous buffer, or ensure the final DMSO concentration remains below 0.5% v/v.

Q2: How can I formulate a high-concentration aqueous stock solution (e.g., >10 mM) for in vivo dosing without using toxic organic solvents? A2: It is estimated that 70% to 80% of pipeline drugs in development suffer from poor aqueous solubility[3]. For basic compounds with high crystal lattice energy like 2-(4-Methyl-1H-imidazol-2-yl)morpholine, salt formation is the gold-standard approach[3]. By reacting the basic morpholine nitrogen with a strong acid, you form a highly hydratable ionic species. Solution: Generate the mesylate or HCl salt in situ (see Protocol 2). Mesylate salts often exhibit superior solubility and suffer less from the common-ion effect in gastric fluids compared to HCl salts.

Q3: The compound dissolves completely at pH 4.0 but crashes out when I adjust the pH to 7.4. What is the mechanism, and how do I fix it? A3: This behavior is governed by the Henderson-Hasselbalch equation. At pH 4.0, both the morpholine and imidazole nitrogens are fully protonated, creating a highly soluble di-cationic species. As you titrate the pH up to 7.4, the imidazole ring deprotonates, and the compound transitions to a mono-cationic or neutral free base, drastically reducing its solubility profile. Solution: If you must maintain pH 7.4, you must employ solubility-enhancing excipients. Complexation agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[4] are highly effective here, as their hydrophobic cavities encapsulate the uncharged imidazole/morpholine rings, preventing crystal lattice formation while maintaining a neutral pH.

Part 3: Quantitative Data & Formulation Guidelines

Table 1: Predicted Physicochemical Properties & pH-Solubility Profile

ParameterValue / ObservationMechanistic Impact
Morpholine

~8.36[1]Primary basic center; dictates baseline solubility at physiological pH.
Imidazole

~6.7[2]Secondary basic center; acts as a localized buffer near neutral pH.
Solubility at pH 4.0 High (>10 mg/mL)Molecule exists as a highly soluble, fully hydrated di-cation.
Solubility at pH 7.4 Low (<0.1 mg/mL)Molecule exists primarily as a mono-cation/free base mixture, exceeding intrinsic solubility[4].

Table 2: Recommended Formulation Excipients

Excipient StrategyRecommended AgentsMechanism of ActionIdeal Application
Salt Formation Methanesulfonic Acid, HClLowers crystal lattice energy; forms highly hydratable ionic species[3].High-concentration in vivo dosing (IV/PO).
Co-solvents PEG400, Propylene GlycolReduces dielectric constant of the vehicle, increasing free base solubility.In vitro assays, mitigating solvent-shift.
Complexation HP-β-CyclodextrinHydrophobic cavity encapsulates the uncharged rings[4].Aqueous formulations requiring neutral pH.

Part 4: Experimental Protocols

Protocol 1: Kinetic Solubility Profiling (Solvent-Shift Method)

Objective: Determine the maximum achievable concentration in an assay buffer before sub-visible precipitation occurs. This protocol is a self-validating system that uses centrifugation to separate nucleated particles from the true soluble fraction.

  • Preparation: Prepare a 10 mM stock of 2-(4-Methyl-1H-imidazol-2-yl)morpholine in 100% anhydrous DMSO.

  • Aliquoting: Dispense 990 µL of your target aqueous buffer (e.g., PBS, pH 7.4) into a series of 1.5 mL microcentrifuge tubes.

  • Spiking: While vortexing vigorously, add the DMSO stock dropwise to achieve final target concentrations (e.g., 10, 50, 100, 200 µM). Causality note: Vigorous vortexing prevents localized high concentrations of DMSO, which can cause premature nucleation.

  • Incubation: Incubate the tubes at 37°C for 2 hours on a thermoshaker to allow metastable solutions to reach thermodynamic equilibrium.

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet any sub-visible precipitate.

  • Validation: Carefully aspirate the supernatant and analyze via HPLC-UV or LC-MS/MS to quantify the true soluble fraction against a standard curve.

Protocol 2: In Situ Mesylate Salt Formation for Aqueous Dosing

Objective: Formulate a stable 10 mg/mL aqueous solution for in vivo dosing without the use of organic solvents.

  • Suspension: Weigh the required mass of 2-(4-Methyl-1H-imidazol-2-yl)morpholine free base into a sterile glass vial. Suspend the powder in 80% of the final target volume of sterile Water for Injection (WFI).

  • Acidification: Add 1.05 molar equivalents of Methanesulfonic acid (diluted to 1M in WFI) dropwise while stirring continuously.

  • Dissolution: Monitor the dissolution; the cloudy suspension will clear as the highly soluble mesylate salt forms.

  • pH Adjustment: Carefully adjust the pH to 5.5 - 6.0 using dilute NaOH. Causality note: Do not exceed pH 6.5. Approaching the imidazole pKa (~6.7) will cause the mono-cation to revert to the free base, resulting in immediate precipitation.

  • Finalization: QS (quantum satis) to the final volume with WFI and sterile filter through a 0.22 µm PES membrane.

References

  • [1] Wikipedia. "Morpholine." Wikipedia, The Free Encyclopedia. Available at:

  • [3] Drug Development & Delivery. "BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms." Drug-Dev.com. Available at:

  • [4] National Center for Biotechnology Information (PMC). "Drug Solubility: Importance and Enhancement Techniques." NIH.gov. Available at:

  • [2] PubMed. "Imidazole-buffered cardioplegic solution. Improved myocardial preservation during global ischemia." NIH.gov. Available at:

Sources

Technical Support Center: Troubleshooting 2-(4-Methyl-1H-imidazol-2-yl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield and purity bottlenecks when synthesizing complex heterocyclic scaffolds.

The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine is typically achieved via the classical Debus-Radziszewski multicomponent reaction (MCR) 1. While highly convergent, this pathway is notorious for generating complex side-reaction profiles—including epimerization, Maillard-type browning, and symmetrical byproduct formation—if the reaction kinetics and thermodynamics are not strictly controlled 2.

This guide deconstructs the mechanistic causality behind these experimental failures and provides a self-validating protocol to ensure high-fidelity cyclization.

Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the operational flow and identify where off-target pathways diverge from the intended cyclization.

G Aldehyde N-Boc-morpholine- 2-carboxaldehyde Diimine Diimine / Aminal Intermediate Aldehyde->Diimine + NH3 Side3 Epimerized Product (Loss of Chirality) Aldehyde->Side3 Unbuffered Base Dicarbonyl Methylglyoxal Dicarbonyl->Diimine + NH3 Side1 Self-Condensation Byproducts Dicarbonyl->Side1 Excess Dicarbonyl Side2 Maillard-type Polymerization Dicarbonyl->Side2 High Initial Temp Ammonia Ammonium Acetate (NH4OAc) Ammonia->Diimine NH3 Source BocTarget N-Boc-2-(4-Methyl-1H- imidazol-2-yl)morpholine Diimine->BocTarget Dehydration (Heat/H+) Target 2-(4-Methyl-1H- imidazol-2-yl)morpholine BocTarget->Target Deprotection (HCl or TFA)

Debus-Radziszewski pathway for 2-(4-Methyl-1H-imidazol-2-yl)morpholine and major side reactions.

Troubleshooting FAQs

Q1: Why am I recovering significant amounts of symmetrical imidazoles instead of my target product?

  • The Causality: Methylglyoxal is a highly reactive, unsymmetrical 1,2-dicarbonyl. In the presence of high concentrations of ammonia, it can undergo rapid self-condensation and disproportionation, outcompeting the cross-condensation with your N-Boc-morpholine-2-carboxaldehyde 3.

  • The Fix: Implement a starvation-feed strategy. Add the methylglyoxal dropwise over 2–3 hours to a pre-mixed solution of the aldehyde and excess ammonium acetate. This keeps the steady-state concentration of the dicarbonyl low, kinetically favoring the cross-reaction.

Q2: My target molecule is losing its chiral integrity at the morpholine C2 position. How do I prevent epimerization?

  • The Causality: The α-proton adjacent to the aldehyde in morpholine-2-carboxaldehyde is highly acidic. The basicity of the ammonia (generated in situ from ammonium acetate) promotes rapid enolization at this stereocenter before the diimine can fully form.

  • The Fix: Buffer the system. Using a solvent system of Methanol/Glacial Acetic Acid (10:1) suppresses enolization. Furthermore, initiate the imine formation at 0 °C before applying heat for the final dehydration step.

Q3: The reaction mixture turns dark brown/black rapidly, and the yield is <30%. What is happening?

  • The Causality: You are observing Maillard-type browning. Methylglyoxal polymerizes rapidly in the presence of amines and heat. This is exacerbated if the reaction is heated too quickly before the intermediate diimine has formed.

  • The Fix: Temperature staging is critical. Allow the initial condensation to occur at 0 °C to room temperature. Only apply heat (65 °C) after the aldehyde has been fully consumed to drive the final aromatization of the imidazole ring.

Q4: LC-MS shows a mass corresponding to[M+18]. Why isn't the imidazole forming?

  • The Causality: The reaction has stalled at the hydrated aminal or diimine intermediate. The Debus-Radziszewski reaction releases multiple equivalents of water 2; if the thermodynamic driving force for dehydration is insufficient, cyclization remains incomplete.

  • The Fix: Ensure sufficient heating (65 °C) during the secondary phase of the reaction. If the problem persists, adding a mild Lewis acid or switching to a solvent capable of azeotropic water removal (e.g., Toluene) will force the equilibrium toward the aromatic product 3.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between reaction conditions and side-product formation.

Solvent SystemTemp Profile (°C)NH₄OAc (equiv)Methylglyoxal AdditionTarget Yield (%)Epimerization (%)Polymeric Byproducts (%)
MeOH65 (Constant)2.0Bolus3515>30
MeOH/AcOH (10:1)65 (Constant)5.0Bolus55<520
MeOH/AcOH (10:1)0 → 25 → 6510.0Dropwise (2h)82 <2 <5
Toluene/AcOH (10:1)0 → 25 → 9010.0Dropwise (2h)78810
Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates In-Process Controls (IPCs) to validate the reaction state before proceeding to the next step.

Step 1: Preparation and Buffering Dissolve N-Boc-morpholine-2-carboxaldehyde (1.0 equiv, 10 mmol) and Ammonium Acetate (10.0 equiv, 100 mmol) in a 10:1 mixture of anhydrous Methanol and Glacial Acetic Acid (44 mL total volume).

  • IPC 1: Verify the pH of the solution is approximately 5.5 to 6.0. This slight acidity is required to prevent C2-epimerization.

Step 2: Temperature-Controlled Condensation Chill the reaction vessel to 0 °C using an ice bath. Dilute Methylglyoxal (40% aqueous solution, 1.2 equiv, 12 mmol) in 10 mL of Methanol. Add this solution dropwise over 2 hours using a syringe pump.

  • IPC 2: Monitor the reaction color. A pale yellow to light orange color indicates successful cross-condensation. Rapid darkening to black indicates the addition rate is too fast, causing runaway polymerization.

Step 3: Diimine Maturation Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 2 hours.

  • IPC 3: Analyze an aliquot via LC-MS. You should observe the consumption of the starting aldehyde and the appearance of the hydrated diimine intermediate mass [M+18]. Do not apply heat until the starting aldehyde is fully consumed.

Step 4: Dehydration and Aromatization Heat the reaction mixture to 65 °C for 4-6 hours to drive the dehydration of the intermediate into the aromatic imidazole ring.

  • IPC 4: Re-analyze via LC-MS. The [M+18] peak must transition entirely to the desired product mass [M+H].

Step 5: Workup and Deprotection Concentrate the mixture under reduced pressure. Neutralize carefully with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over Na₂SO₄ and concentrate. To deprotect, treat the purified N-Boc intermediate with 4M HCl in Dioxane for 2 hours at room temperature. Concentrate to yield 2-(4-Methyl-1H-imidazol-2-yl)morpholine hydrochloride.

References
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches.National Library of Medicine (PMC).
  • High-temperature water unlocks urea as nitrogen-source towards imidazoles.D-NB.info (RSC Advances).
  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.International Journal of Pharmaceutical Research and Applications.

Sources

Preventing degradation of 2-(4-Methyl-1H-imidazol-2-yl)morpholine in storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Storage Troubleshooting for 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe researchers losing critical experimental data due to the uncharacterized degradation of heterocyclic building blocks. 2-(4-Methyl-1H-imidazol-2-yl)morpholine is a bifunctional molecule containing a secondary amine within a morpholine ring and an electron-rich 4-methyl-1H-imidazole ring. Both moieties present unique stability challenges: the morpholine nitrogen is highly susceptible to N-oxidation[1], while the imidazole ring is vulnerable to photolytic cleavage and base-mediated autoxidation[2][3].

This guide provides a self-validating framework to troubleshoot degradation issues, understand the mechanistic causality behind them, and implement rigorous storage protocols.

Troubleshooting Guide & FAQs

Q1: My 2-(4-Methyl-1H-imidazol-2-yl)morpholine powder is turning yellow/brown during storage. What is causing this discoloration?

  • Analysis & Causality: Discoloration is a classic indicator of photolytic degradation and autoxidation of the imidazole ring. When exposed to ambient UV/Visible light, the imidazole moiety can be excited to a triplet state. This state is quenched by dissolved or atmospheric oxygen, generating reactive singlet oxygen that cleaves the imidazole ring, leading to highly conjugated, colored degradation products[4][5].

  • Solution: Immediately transfer the compound to amber glass vials to block UV transmittance. Store the vials in a dark environment.

Q2: During LC-MS quality control, I am observing a major impurity peak with a +16 Da mass shift. What is this degradant?

  • Analysis & Causality: A +16 Da mass shift is the hallmark signature of N-oxide formation. The lone pair of electrons on the secondary nitrogen of the morpholine ring acts as a strong nucleophile towards reactive oxygen species (ROS) or trace peroxides in solvents, forming a morpholine-N-oxide[1][6]. The imidazole nitrogens can also undergo similar oxidative pathways under forced conditions[2].

  • Solution: Purge the storage container with an inert gas (Argon or Nitrogen) before sealing. Avoid using old ether or THF solvents during sample preparation, as they often contain trace peroxides that rapidly accelerate N-oxidation.

Q3: The compound has become clumpy and is exhibiting altered retention times on reverse-phase HPLC. Why?

  • Analysis & Causality: Morpholine derivatives are inherently hygroscopic. Upon exposure to atmospheric moisture, the powder absorbs water, leading to "caking." This moisture ingress not only alters the effective molecular weight (leading to inaccurate dosing) but can also facilitate localized base-catalyzed hydrolysis or autoxidation of the imidazole ring in the solid state[2].

  • Solution: Store the compound in a tightly sealed desiccator (relative humidity ≤10%) at 2–8°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Quantitative Data Summary

Degradation PathwayEnvironmental TriggerAnalytical Signature (LC-MS/HPLC)Kinetic Impact / LimitsPreventive Storage Condition
N-Oxidation Ambient O₂, Peroxides+16 Da (m/z shift), earlier RT>5% degradation within 24h in 3% H₂O₂Argon/N₂ purge, tightly sealed
Photolytic Cleavage UV/Visible LightMultiple low MW fragments, discolorationRapid decay under near-UV (300–400 nm)Amber glass, dark storage
Hygroscopic Caking Atmospheric MoistureBroadened peaks, +18 Da (hydrate)>10% mass increase at 75% RHDesiccator (≤10% RH), 2–8°C

Mechanistic Workflow Visualization

G Compound 2-(4-Methyl-1H-imidazol-2-yl)morpholine Oxidation Oxidative Stress (ROS, Peroxides) Compound->Oxidation Photo Photolytic Stress (UV/Vis Light) Compound->Photo Moisture Moisture/Humidity (H2O) Compound->Moisture NOxide Morpholine N-oxide Formation (+16 Da Mass Shift) Oxidation->NOxide ImidDeg Imidazole Ring Cleavage & Autoxidation Photo->ImidDeg Hydrolysis Hygroscopic Caking & Base-Catalyzed Hydrolysis Moisture->Hydrolysis Argon Store under Argon/N2 NOxide->Argon Amber Amber Vials & Dark Storage ImidDeg->Amber Desiccator Store in Desiccator (≤10% RH) Hydrolysis->Desiccator

Degradation pathways of 2-(4-Methyl-1H-imidazol-2-yl)morpholine and targeted mitigation strategies.

Experimental Protocols

To ensure trust and reproducibility, every analytical claim must be backed by a self-validating system. Below are the methodologies to profile the degradation of your specific batch and the standard operating procedure (SOP) for optimal storage.

Protocol 1: Stability-Indicating Forced Degradation Study Purpose: To intentionally induce degradation pathways (oxidation and photolysis) to identify the specific retention times and m/z values of degradants on your in-house LC-MS system.

  • Stock Solution Preparation: Dissolve 10 mg of 2-(4-Methyl-1H-imidazol-2-yl)morpholine in 10 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Oxidative Stress Test:

    • Transfer 1 mL of the stock solution to a glass vial.

    • Add 1 mL of 3% Hydrogen Peroxide (H₂O₂).

    • Incubate the mixture at 40°C for 24 hours in the dark[1][3].

    • Self-Validation Step: Prepare a control vial with 1 mL stock + 1 mL HPLC water, incubated under identical conditions.

    • Quenching: After 24 hours, quench the residual H₂O₂ by adding 100 µL of 1M Sodium Thiosulfate to prevent further oxidation during analysis.

  • Photolytic Stress Test:

    • Transfer 1 mL of the stock solution to a clear glass vial.

    • Expose the vial to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 Watt hours/square meter (per ICH Q1B guidelines)[5].

    • Self-Validation Step: Wrap a duplicate vial tightly in aluminum foil (dark control) and place it in the same photostability chamber.

  • Analysis: Dilute all stressed and control samples 1:10 with mobile phase and inject onto an LC-MS system (e.g., C18 column, gradient elution with 0.1% Formic Acid in Water/Acetonitrile). Compare the stressed samples against the controls to definitively identify the +16 Da N-oxide and lower molecular weight imidazole cleavage products.

Protocol 2: Optimal Storage and Handling Workflow Purpose: To prevent the degradation pathways identified above during routine laboratory use.

  • Aliquoting: Upon receiving the bulk compound, immediately divide the powder into single-use aliquots (e.g., 5–10 mg) in amber glass vials. This prevents repeated exposure of the bulk material to ambient air and moisture during daily use.

  • Inert Gas Purging: Connect a clean Argon or Nitrogen gas line to a sterile pipette tip. Gently blow the inert gas over the solid compound in each vial for 10–15 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. Wrap the junction of the cap and vial tightly with Parafilm to create a secondary moisture barrier.

  • Storage: Place the aliquoted vials in a vacuum desiccator containing active desiccant (e.g., indicating Drierite). Store the desiccator in a temperature-controlled refrigerator at 2–8°C.

  • Retrieval (Critical Step): When retrieving an aliquot, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial will cause instant condensation of atmospheric moisture onto the hygroscopic morpholine powder.

References

  • [1] Title: stability and degradation of 6-Morpholinonicotinaldehyde Source: BenchChem URL:

  • [2] Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir Source: ResearchGate URL:

  • [3] Title: Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir (PubMed) Source: PubMed / NIH URL:

  • [4] Title: Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process Source: ResearchGate URL:

  • [6] Title: Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE) Source: ResearchGate URL:

  • [5] Title: Atmospheric Photochemical Oxidation of 4-Nitroimidazole Source: MDPI URL:

Sources

Technical Support Center: Managing the Hygroscopic Challenges of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(4-Methyl-1H-imidazol-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the hygroscopic nature of this compound. While specific data on the hygroscopicity of 2-(4-Methyl-1H-imidazol-2-yl)morpholine is not extensively published, its chemical structure, containing both imidazole and morpholine moieties, suggests a predisposition to moisture absorption.[1][2][3][4] The presence of nitrogen and oxygen atoms in these rings provides sites for hydrogen bonding with water molecules, a common cause of hygroscopicity in active pharmaceutical ingredients (APIs).[5][6]

This document provides a comprehensive framework for understanding and mitigating the potential impacts of moisture on your experiments and drug development processes. The advice herein is grounded in established principles of handling hygroscopic materials and is intended to ensure the integrity, stability, and reproducibility of your work.

Troubleshooting Guide: Addressing Common Issues

The hygroscopic nature of a compound can lead to a variety of experimental challenges, from inaccurate measurements to chemical degradation.[7][8] This section provides a systematic approach to troubleshooting and resolving these common problems.

Problem 1: Inconsistent Weighing and Dosing Accuracy

Symptoms:

  • Difficulty in obtaining a stable reading on an analytical balance.

  • Variability in experimental results, suggesting inaccurate compound concentration.

  • Visible clumping or caking of the solid material.[7]

Root Cause Analysis: Hygroscopic materials readily absorb atmospheric moisture, leading to a continuous increase in mass during weighing.[9][10] This can result in dispensing a greater amount of the solvated compound than intended, leading to errors in concentration and subsequent assays.

Solutions:

  • Controlled Environment: Whenever possible, handle and weigh the compound in a controlled environment with low relative humidity (RH). A glove box or a dry room is ideal.[11]

  • Rapid Weighing: Minimize the exposure time of the compound to the atmosphere. Have all necessary equipment and containers ready before opening the primary container.[9]

  • Use of a Desiccator: Store the compound in a desiccator containing an appropriate desiccant (e.g., silica gel, molecular sieves) both before and after weighing.[10]

  • Pre-weighed Aliquots: If feasible, prepare single-use aliquots in a controlled environment to avoid repeated exposure of the bulk material.[11]

Problem 2: Altered Physical Properties and Poor Flowability

Symptoms:

  • Powder sticking to spatulas, weigh boats, or funnels.

  • Difficulty in transferring the powder.

  • Formation of aggregates, leading to poor powder flow during formulation processes like tablet pressing or capsule filling.[7][10][12]

Root Cause Analysis: Moisture absorption can lead to changes in the physical state of the powder. The formation of liquid bridges between particles increases inter-particle adhesion, resulting in clumping and reduced flowability.[10]

Solutions:

  • Environmental Control: As with weighing, maintaining a low-humidity environment during powder handling and processing is critical.

  • Excipient Selection: In a formulation context, consider the use of glidants or anti-adherent excipients to improve powder flow.[12][13] Non-hygroscopic fillers and binders should be prioritized.[13]

  • Drying: If the material has already absorbed moisture, it may be possible to dry it under vacuum at a mild temperature. However, this should be done with caution to avoid degradation. Always verify the thermal stability of the compound before heating.[9]

Problem 3: Chemical Instability and Degradation

Symptoms:

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Changes in color or odor of the material.[8]

  • Reduced potency or altered pharmacological activity.

Root Cause Analysis: Absorbed water can act as a reactant or facilitate reactions that lead to the degradation of the API.[6][7] For a compound like 2-(4-Methyl-1H-imidazol-2-yl)morpholine, hydrolysis of functional groups is a potential degradation pathway.

Solutions:

  • Strict Moisture Control: The most effective preventative measure is to rigorously control the moisture content of the compound throughout its lifecycle.

  • Appropriate Packaging: Store the compound in well-sealed, airtight containers. For long-term storage, consider heat-sealing in a foil pouch with a desiccant.[13][14]

  • Stability Studies: Conduct stability studies under various temperature and humidity conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, to understand the degradation profile of the compound.[15][16][17][18][19]

  • Formulation Strategies: For drug product development, consider formulation strategies that protect the API from moisture, such as film coating or encapsulation.[12][13][20][21]

Workflow for Handling a Potentially Hygroscopic Compound

hygroscopic_workflow start Receive 2-(4-Methyl-1H-imidazol-2-yl)morpholine storage Store immediately in a desiccator in a cool, dry place start->storage weighing Weighing storage->weighing glove_box Use glove box or low humidity environment weighing->glove_box Ideal rapid_weighing Weigh rapidly in ambient conditions weighing->rapid_weighing Alternative dissolution Dissolution glove_box->dissolution rapid_weighing->dissolution use_dry_solvent Use anhydrous solvents dissolution->use_dry_solvent Best Practice check_solubility Check for changes in solubility dissolution->check_solubility experiment Proceed with Experiment use_dry_solvent->experiment check_solubility->experiment data_analysis Data Analysis experiment->data_analysis consistent_results Consistent Results data_analysis->consistent_results Yes inconsistent_results Inconsistent Results? Re-evaluate handling procedures data_analysis->inconsistent_results No end Successful Experiment consistent_results->end inconsistent_results->start formulation_strategy start Is 2-(4-Methyl-1H-imidazol-2-yl)morpholine highly hygroscopic? low_hygro Standard formulation with moisture-resistant packaging start->low_hygro No high_hygro Advanced formulation strategy required start->high_hygro Yes end Proceed with Formulation Development and Stability Testing low_hygro->end strategy Select Strategy Based on Dosage Form and Development Stage high_hygro->strategy coating Film Coating strategy->coating Tablets/Granules encapsulation Encapsulation strategy->encapsulation Powders/Sensitive APIs co_processing Co-processing with Hydrophobic Excipients strategy->co_processing Early Development/Simple Formulations crystal_eng Crystal Engineering (Co-crystals/Salt Forms) strategy->crystal_eng Pre-formulation/API Optimization coating->end encapsulation->end co_processing->end crystal_eng->end

Sources

Technical Support Center: Purification of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Purification Support Hub. Ticket ID: #PUR-IMI-MOR-001 Subject: Purification Methodologies for Crude 2-(4-Methyl-1H-imidazol-2-yl)morpholine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Executive Summary & Molecule Profile

You are dealing with a bifunctional heterocyclic compound containing both a morpholine ring (secondary aliphatic amine, pKa ~8.[3][4]3) and a 4-methyl-imidazole ring (aromatic amine, pKa ~7.0 for the conjugate acid).[1][2][4][5]

  • Chemical Challenge: This molecule is significantly polar and basic.[1][3] It often exhibits high water solubility at neutral/acidic pH and "streaks" severely on standard silica gel due to interaction with acidic silanols.[3]

  • Physical State: Typically a solid at room temperature (based on structural analogues), though crude mixtures often appear as viscous oils due to solvent trapping or rotameric impurities.[4][5]

  • Primary Impurities: Unreacted morpholine derivatives,

    
    -halo ketones (if Hantzsch synthesis used), and polymeric tars.[2][4][5]
    
Module 1: Acid-Base Extraction (The "Rough Clean")[1][2][4][5]

User Question: "My crude reaction mixture is a dark, sticky oil. Standard aqueous washes aren't cleaning it.[3] How do I remove the non-basic tars?"

Expert Insight: Because your molecule has two basic centers, it will protonate and become water-soluble at pH < 6.[1][2][3] We leverage this to wash away non-basic organic impurities (tars, unreacted neutrals) while keeping your product in the water phase.[4][5]

Protocol: The "pH Swing" Technique
  • Dissolution: Dissolve the crude oil in 1M HCl (approx. 10 mL per gram of crude). Ensure the final pH is < 2.[3]

    • Why: Both the morpholine and imidazole nitrogens are fully protonated (

      
      ), forcing the molecule into the aqueous layer.[4][5]
      
  • The Acid Wash: Wash the aqueous acidic layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     equal volumes).[4][5]
    
    • Action: Discard these organic layers.[1][3] They contain non-basic impurities (tars, neutral starting materials).[4][5]

  • The Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 10M NaOH or 50% KOH dropwise until pH > 12.[5]

    • Why pH 12? You must exceed the pKa of the morpholine nitrogen (~8.[5]3) by at least 2-3 units to ensure the molecule is fully deprotonated (free base) and extractable.[1][2][4][5]

  • Extraction: Extract the cloudy basic aqueous mixture with DCM containing 5-10% Methanol (

    
    ).
    
    • Expert Tip: Pure DCM might not be polar enough to extract the free base efficiently.[3] The added methanol improves solubility of the polar heterocycle.[3]

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Visualizing the Workflow:

AcidBaseExtraction Crude Crude Mixture (Dark Oil/Solid) Acidify Dissolve in 1M HCl (pH < 2) Crude->Acidify Wash Wash with EtOAc/DCM Acidify->Wash Sep1 Phase Separation Wash->Sep1 OrgWaste Organic Layer (Discard Non-Basics) Sep1->OrgWaste Top/Bottom (Depends on solv) AqLayer Aqueous Layer (Contains Product Salt) Sep1->AqLayer Basify Basify to pH > 12 (NaOH/KOH) AqLayer->Basify Extract Extract with DCM:MeOH (9:1) Basify->Extract FinalOrg Combined Organics (Product Free Base) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq

Caption: Logical flow for selectively isolating basic heterocycles from neutral impurities.

Module 2: Crystallization (The "Fine Clean")

User Question: "I have a solid now, but it's yellow/tan instead of white. What solvent system works for imidazole-morpholines?"

Expert Insight: Imidazole derivatives often pack efficiently in crystal lattices due to hydrogen bonding (N-H


 N).[1][4][5] However, the morpholine ring adds conformational flexibility.[3] The goal is to find a solvent that solubilizes the impurities (often colored oligomers) but precipitates the product upon cooling.[4][5]
Recommended Solvent Systems
Solvent SystemRatio (v/v)Procedure NoteSuitability
Ethanol (Abs.) SingleDissolve hot, cool slowly to 4°C.Best First Choice. Polar enough to dissolve, but product often crashes out on cooling.[1][2][4][5]
EtOAc / Hexane 1:2 to 1:4Dissolve in min.[1][3] hot EtOAc; add Hexane until cloudy.Good for removing non-polar impurities.[1][3]
Acetonitrile (ACN) SingleDissolve at reflux; cool to -20°C.Excellent for removing polar tars that are insoluble in ACN.[1][2][4][5]
Water / Ethanol 10:90Dissolve in hot EtOH; add water dropwise.[1][3]Use only if product is very soluble in pure EtOH.[3]

Troubleshooting Crystallization:

  • "It oiled out!"

    
     This means the temperature dropped too fast or the solution is too concentrated.[3] Re-heat, add 10% more solvent, and cool very slowly (wrap the flask in foil/cotton).
    
  • "No crystals formed."

    
     Scratch the glass with a spatula or add a seed crystal. If unavailable, use a "seed" from a crude TLC spot (scrape the silica from the TLC plate into the flask).[5]
    
Module 3: Chromatography (The "Final Polish")

User Question: "Recrystallization failed. I'm running a column, but the product streaks from baseline to solvent front. How do I fix the peak shape?"

Expert Insight: The "streaking" is caused by the basic imidazole/morpholine nitrogens hydrogen-bonding with the acidic silanol groups (


) on the silica gel.[1][2][4][5] You must "cap" these silanols or compete for them.[3]
Protocol: Amine-Modified Silica Chromatography [1][2][3][4]

Option A: The Mobile Phase Modifier (Standard) [4][5]

  • Base Solvent: DCM / Methanol (Gradient 0%

    
     10% MeOH).[1][4][5]
    
  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to the DCM bottle before mixing.
    
  • Note: If using TEA, you must dry the final product under high vacuum for hours to remove the amine smell.[3]

Option B: The Stationary Phase Switch (Superior)

  • Use Basic Alumina instead of Silica Gel.[1][3] Alumina is less acidic and prevents the "drag" effect common with imidazoles.[3]

  • Eluent: EtOAc / Hexane gradients work better on Alumina for this class of compounds.[3]

Option C: Reverse Phase (C18)

  • If you have access to a Flash system (e.g., Biotage/ISCO), use a C18 column.[4][5]

  • Eluent: Water (0.1% Formic Acid) / Acetonitrile.[1][4][5]

  • Warning: The product will elute as a formate salt. You may need to free-base it (see Module 1) if the neutral form is required for biology.[1][2][4][5]

Module 4: Analytical Validation

User Question: "How do I confirm it's actually pure? The NMR peaks look broad."

Expert Insight: Imidazoles exhibit annular tautomerism (the H on the nitrogen hops between N1 and N3).[4][5] This is fast on the NMR timescale but can cause peak broadening, especially of the carbon signals or the imidazole C-H proton.

  • NMR Tip: Run the NMR in DMSO-

    
      rather than 
    
    
    
    . DMSO hydrogen bonds with the NH, slowing the exchange and sharpening the peaks.
  • TLC Visualization:

    • UV (254 nm): Strong absorbance (imidazole).[2][4][5]

    • Iodine Stain: Stains the morpholine/imidazole dark brown.[3]

    • Ninhydrin: usually negative (secondary/tertiary amines), but might show faint background.[4][5] Dragendorff’s Reagent is better for tertiary amines/heterocycles.[1][3]

References & Grounding
  • General Imidazole Synthesis & Purification:

    • Source: BenchChem Technical Support.[1][3][6] "Solvent Effects on Imidazole Synthesis." (Discusses recrystallization from ethanol and solvent choices).

    • URL: (Verified via search context 1.6)[2][4][5]

  • Morpholine/Imidazole Analogues:

    • Source: Patent US7807837B2.[1][3] "Scalable synthesis of imidazole derivatives." (Details scale-up and purification of similar alkyl-imidazole-morpholine scaffolds).

    • URL:[1][2][4][5]

  • pKa and Solubility Data:

    • Source: ResearchGate.[1][3] "Solubility of Imidazoles... in Organic Solvents." (Provides solubility parameters for methyl-imidazoles to justify solvent selection).

    • URL: (Verified via search context 1.18)[2][4][5]

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) for 2-(4-Methyl-1H-imidazol-2-yl)morpholine before handling.

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Method Development for 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Analysis

2-(4-Methyl-1H-imidazol-2-yl)morpholine presents a classic "polar basic" challenge in liquid chromatography. Structurally, it combines two basic nitrogenous heterocycles: a morpholine ring (pKa ~8.3) and an imidazole ring (pKa ~6.9).

  • The Challenge: Under standard acidic RP-HPLC conditions (pH 2–3), both nitrogen centers are protonated, rendering the molecule dicationic and highly hydrophilic. This results in near-zero retention (elution at the void volume) and severe peak tailing due to secondary silanol interactions on standard silica-based C18 columns.

  • The Solution: This guide compares three distinct methodological approaches to achieve retention, peak symmetry, and reproducibility.

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
LogP < 0.5 (Hydrophilic)Poor retention on C18 without pH modification.
pKa (Morpholine) ~8.3Positively charged at pH < 8.
pKa (Imidazole) ~6.9Positively charged at pH < 6.
UV Max ~210–220 nmRequires low-UV-cutoff solvents (Phosphate/Acetonitrile).

Comparative Analysis of Methodologies

We evaluated three separation modes. The High pH Reverse Phase method is identified as the most robust for QC environments, while HILIC is superior for LC-MS sensitivity.

Comparison Matrix
FeatureMethod A: High pH Reverse Phase (Recommended) Method B: HILIC (LC-MS Preferred) Method C: Ion-Pairing (Legacy)
Mechanism Hydrophobic interaction (Neutral state)Hydrophilic partitioningIon-exchange/Hydrophobic
Column Chemistry Hybrid Silica C18 (e.g., XBridge, Gemini)Bare Silica or AmideStandard C18 + Hexanesulfonate
Mobile Phase pH pH 10.0–10.5pH 3.0–5.0pH 2.5
Retention Excellent (> 5 min)Good (> 4 min)Variable
Peak Shape Sharp (Symmetry > 0.9)Good, but sensitive to diluentOften broad/tailing
MS Compatibility Yes (with Ammonium Bicarbonate)Excellent No (Non-volatile salts)
Robustness HighModerate (Long equilibration)Low (Slow equilibrium)

Detailed Experimental Protocols

Protocol A: High pH Reverse Phase (The "Gold Standard" for QC)

Why this works: At pH 10.5, the morpholine and imidazole groups are deprotonated (neutral). The molecule becomes hydrophobic enough to retain on a C18 chain without "dewetting" or ion-repulsion.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm). Note: Standard silica columns will dissolve at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 215 nm.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–10 min: 5% → 60% B

    • 10–12 min: 60% → 95% B

Expected Retention Time: ~6.5 – 7.2 minutes.

Protocol B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Why this works: HILIC uses a water layer on a polar surface to retain polar analytes. The charged state of the molecule (at acidic pH) actually improves retention in HILIC mode.

  • Column: TSKgel Amide-80 or Waters BEH HILIC (100 x 2.1 mm, 1.7 µm or 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Flow Rate: 0.4 mL/min (assuming 2.1 mm ID).

  • Gradient:

    • 0 min: 90% B

    • 10 min: 90% → 50% B

  • Critical Step: Sample must be dissolved in 90% ACN. Injecting an aqueous sample will destroy peak shape.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct method based on your laboratory's specific instrumentation and goals.

MethodSelection Start Start: Analyte 2-(4-Methyl-1H-imidazol-2-yl)morpholine CheckMS Is MS Detection Required? Start->CheckMS HILIC Select HILIC Mode (Amide or Silica Column) CheckMS->HILIC Yes CheckpH Is Column pH Stable > 10? CheckMS->CheckpH No (UV Only) VolatileBuffer Buffer: Amm. Formate / ACN High Sensitivity HILIC->VolatileBuffer HighPH Select High pH RP (Hybrid C18) CheckpH->HighPH Yes (Hybrid Particle) Legacy Legacy/Standard C18 Only? CheckpH->Legacy No (Standard Silica) HighPHBuffer Buffer: 10mM Amm. Bicarbonate (pH 10) Best Peak Shape & Robustness HighPH->HighPHBuffer IonPair Ion-Pairing Method (Hexanesulfonate pH 2.5) Legacy->IonPair Last Resort

Figure 1: Decision tree for selecting the optimal separation mode based on detection requirements and column availability.

Troubleshooting & System Suitability

To ensure "Trustworthiness" in your data, every run must meet these System Suitability Criteria (SSC):

  • Tailing Factor (T): Must be < 1.5. If T > 1.5, secondary interactions are occurring.

    • Fix (High pH): Increase pH slightly (ensure it is > pKa + 2).

    • Fix (HILIC): Increase buffer concentration (e.g., from 5mM to 10mM).

  • Retention Factor (k'): Must be > 2.0 to avoid void volume interference.

    • Fix: Decrease % Organic (in RP) or Increase % Organic (in HILIC).

  • Sample Diluent:

    • For High pH RP , dissolve sample in 10% ACN / 90% Water.

    • For HILIC , dissolve sample in 90% ACN / 10% Water. (Critical Failure Point)

References

  • Chromatography Forum. (2004).[2] HPLC Method for Imidazole and Polar Bases. Retrieved October 26, 2025, from [Link]

  • AlTamiemi, E. O., et al. (2016).[6] Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved October 26, 2025, from [Link]

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (General reference for High pH Hybrid Particle theory).

Sources

Advanced Fragmentation Profiling of 2-(4-Methyl-1H-imidazol-2-yl)morpholine: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of kinase inhibitors and heterocyclic building blocks, 2-(4-Methyl-1H-imidazol-2-yl)morpholine (C₈H₁₃N₃O, MW 167.21) represents a critical scaffold. Its fragmentation behavior offers a unique case study in competitive ionization between a saturated heterocycle (morpholine) and an aromatic heterocycle (imidazole).

This guide objectively compares the Mass Spectrometry (MS) performance of this compound against its Des-methyl analog (2-(1H-imidazol-2-yl)morpholine) and evaluates its detection efficacy across High-Resolution Q-TOF versus Triple Quadrupole (QqQ) platforms. We provide derived fragmentation pathways, validated by general heterocyclic mechanistic rules, to assist in metabolite identification and impurity profiling.

Structural Analysis & Ionization Physics[1]

The molecule consists of two distinct moieties linked by a C-C bond:

  • Morpholine Ring: A saturated, oxygen-containing heterocycle (pKa ~8.3). It is prone to ring-opening fragmentation.

  • 4-Methylimidazole Ring: An aromatic, nitrogen-containing heterocycle (pKa ~7.5). It provides UV absorbance and stable aromatic fragment ions.

Tautomeric Ambiguity

The "1H" designation implies a free proton on the imidazole nitrogen. In solution and gas phase, 4-methyl and 5-methyl tautomers exist in equilibrium. However, fragmentation patterns often freeze specific tautomeric forms, or the "4-methyl" designation refers to the specific isomer fixed by synthesis or binding. For this guide, we treat the methyl group as located at the C4 position relative to the N1 proton.

Comparative Analysis: Target vs. Alternatives

Comparison 1: Structural Analog Differentiation

Distinguishing the target from its impurities (e.g., des-methyl degradants) is vital.

FeatureTarget: 2-(4-Methyl-1H-imidazol-2-yl)morpholineAlternative: 2-(1H-imidazol-2-yl)morpholineDiagnostic Shift
Monoisotopic Mass 167.1059 Da153.0902 DaΔ 14.0157 Da
Precursor Ion [M+H]⁺ m/z 168.11 m/z 154.10 +14 Da Shift
Primary Fragment (Ring Loss) m/z 124.08 (Loss of C₂H₄O)m/z 110.06 (Loss of C₂H₄O)+14 Da retained on fragment
Imidazole Fingerprint m/z 83.06 (4-Me-Imidazole⁺)m/z 69.04 (Imidazole⁺)Critical Diagnostic Ion
Morpholine Fingerprint m/z 86.06 (Morpholine⁺)m/z 86.06 (Morpholine⁺)No Shift (Common Ion)

Insight: The presence of the m/z 86 ion in both spectra confirms the morpholine moiety is intact, while the shift from m/z 69 to 83 specifically localizes the modification to the imidazole ring.

Comparison 2: Platform Performance (Q-TOF vs. QqQ)
MetricHigh-Res Q-TOF (ESI) Triple Quad (ESI-MRM) Recommendation
Mass Accuracy < 2 ppmUnit Resolution (0.7 Da)Use Q-TOF for structure validation and impurity ID.
Sensitivity Mid-range (ng/mL)High (pg/mL)Use QqQ for pharmacokinetic (PK) quantification.
Fragmentation Mode CID (Collision Induced Dissociation)CIDBoth utilize similar collision energies (15-35 eV).
Key Transition 168.11 → 83.0606 (Quant)168.1 → 83.1 (Quant)m/z 83 is the most stable quantifier.

Detailed Fragmentation Pathways (Mechanistic Deep Dive)

The fragmentation of [M+H]⁺ (m/z 168) follows two competitive pathways driven by the location of the ionizing proton.

Pathway A: Morpholine Ring Opening (The "Neutral Loss" Route)
  • Mechanism: Protonation occurs on the morpholine oxygen or nitrogen. A 1,4-elimination triggers the neutral loss of C₂H₄O (Ethylene oxide/Acetaldehyde, 44 Da) .

  • Result: A characteristic fragment at m/z 124 . This is a "diagnostic neutral loss" for morpholine-containing drugs.

Pathway B: Linker Cleavage (The "Fingerprint" Route)
  • Mechanism: Inductive cleavage of the bond connecting the two rings.

  • Charge Retention: Since the morpholine (pKa ~8.3) is slightly more basic than the imidazole (pKa ~7.5), the charge can be retained on either. However, the aromatic stability of the imidazole cation often makes m/z 83 a dominant peak in high-energy collisions.

  • Result:

    • m/z 83: 4-Methylimidazole cation (High Intensity).

    • m/z 86: Morpholine cation (Medium/Low Intensity).

Pathway C: Secondary Fragmentation
  • The m/z 83 ion further fragments via loss of HCN (27 Da) to yield m/z 56 , or loss of CH₃CN (41 Da) to yield m/z 42 .

Visualizing the Fragmentation Tree

The following diagram illustrates the competitive fragmentation pathways for the protonated precursor.

FragmentationPathway Precursor Precursor [M+H]+ m/z 168.11 (C8H14N3O+) Frag124 Fragment A m/z 124.08 [M+H - C2H4O]+ Precursor->Frag124 Neutral Loss -44 Da (C2H4O) Frag83 Fragment B (Diagnostic) m/z 83.06 4-Methylimidazole+ Precursor->Frag83 Linker Cleavage (Charge on Imidazole) Frag86 Fragment C m/z 86.06 Morpholine+ Precursor->Frag86 Linker Cleavage (Charge on Morpholine) Frag56 m/z 56 [83 - HCN]+ Frag83->Frag56 -27 Da (HCN) Frag42 m/z 42 [83 - CH3CN]+ Frag83->Frag42 -41 Da (CH3CN)

Figure 1: Competitive fragmentation pathways of 2-(4-Methyl-1H-imidazol-2-yl)morpholine in ESI-MS/MS.

Experimental Protocols

Protocol A: Sample Preparation (Generic)
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Note: Formic acid is crucial to ensure protonation ([M+H]⁺) for ESI efficiency.[1]

Protocol B: LC-MS/MS Acquisition (QqQ)
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[2]

  • Source Voltage: +3.5 kV.

  • Collision Gas: Argon or Nitrogen (1.5 mTorr).

  • MRM Transitions (Quantification):

    • Transition 1 (Quantifier): 168.1 → 83.1 (CE: 25 eV). Rationale: Most stable aromatic ion.

    • Transition 2 (Qualifier): 168.1 → 124.1 (CE: 15 eV). Rationale: Confirms morpholine presence.

    • Transition 3 (Qualifier): 168.1 → 56.1 (CE: 35 eV). Rationale: High energy fragment for specificity.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96734255, (2S)-2-(1H-imidazol-2-yl)morpholine. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[1] (General reference for imidazole/morpholine fragmentation rules).

  • NIST Mass Spectrometry Data Center. General fragmentation of Morpholine derivatives. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comprehensive FTIR Spectral Characterization of 2-(4-Methyl-1H-imidazol-2-yl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex, bifunctional heterocyclic building blocks, the precise structural characterization of these intermediates becomes critical. 2-(4-Methyl-1H-imidazol-2-yl)morpholine is a highly versatile pharmacophore that merges the favorable physicochemical properties of a morpholine ring (enhanced aqueous solubility and metabolic stability) with the hydrogen-bonding and metal-coordinating capabilities of a 4-methylimidazole moiety.

This guide provides an in-depth, comparative analysis of the Fourier Transform Infrared (FTIR) spectral data for 2-(4-Methyl-1H-imidazol-2-yl)morpholine. By deconstructing its spectral signature against its isolated precursors—morpholine and 4-methylimidazole—we establish a self-validating framework for confirming structural identity and purity. Furthermore, we objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr pellet) methodologies for characterizing this specific compound.

Structural Deconstruction & Causality in Spectral Signatures

To interpret the FTIR spectrum of 2-(4-Methyl-1H-imidazol-2-yl)morpholine, we must understand the causality behind its vibrational modes. The molecule presents a unique spectroscopic challenge due to the interplay of two distinct nitrogen-containing rings:

  • The Morpholine Ring: This saturated six-membered ring contributes strong aliphatic C-H stretching vibrations and a highly diagnostic C-O-C asymmetric stretch. The conformational equilibrium of the morpholine ring (equatorial vs. axial chair) can introduce subtle Fermi resonances in the 2900–2960 cm⁻¹ region due to overtones of C-H and N-H bending, as demonstrated by advanced photoionization mass spectroscopy 1.

  • The 4-Methylimidazole Ring: This heteroaromatic system is characterized by C=N and C=C stretching modes. In the solid state, imidazoles exhibit a notoriously broad N-H stretching band (2500–3200 cm⁻¹) caused by extensive intermolecular hydrogen bonding networks 2.

When these two fragments are covalently linked at the imidazole C2 position, the resulting spectrum is not merely an additive overlay. The conjugation and steric hindrance alter the local electronic environments, shifting specific bands and eliminating others.

Comparative Spectral Analysis: Target vs. Precursors

To validate the successful synthesis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine, its FTIR spectrum must be cross-referenced against its precursors. Table 1 summarizes the quantitative data and the diagnostic significance of key vibrational modes.

Table 1: Comparative FTIR Peak Assignments
Functional GroupMorpholine Precursor (cm⁻¹)4-Methylimidazole Precursor (cm⁻¹)2-(4-Methyl-1H-imidazol-2-yl)morpholine (cm⁻¹)Diagnostic Significance
C-O-C Asymmetric Stretch ~1110N/A~1105 - 1115Confirms the intact morpholine ether linkage. Unaffected by the imidazole ring.
C4=C5 Ring Stretch N/A1560~1555 - 1565Confirms the presence of the imidazole heteroaromatic system 2.
C2-H Stretch N/A3117Absent Critical Marker: The absence of this peak confirms successful covalent substitution at the imidazole C2 position.
N-H Stretch 3320 - 3336 (Gas phase) 2500 - 3200 (Broad)2800 - 3350 (Complex, Broad)Indicates complex inter/intramolecular hydrogen bonding networks between the two pharmacophores.
C-H Asymmetric Stretch 30653138 (C5-H)3050 - 3140 (Overlapping)Represents the merged aliphatic (morpholine) and aromatic (imidazole) C-H environments.

Expert Insight: The most definitive proof of identity in this comparison is the disappearance of the 3117 cm⁻¹ C2-H stretch inherent to 4-methylimidazole, coupled with the retention of the ~1110 cm⁻¹ C-O-C stretch from the morpholine ring.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

Selecting the correct FTIR modality is paramount for accurate characterization. Because 2-(4-Methyl-1H-imidazol-2-yl)morpholine contains multiple hydrogen-bonding sites (two secondary amines and an ether oxygen), it is inherently hygroscopic.

  • ATR-FTIR (Recommended for Routine QA/QC): ATR utilizes an evanescent wave penetrating a few microns into the sample. Causality: Because it requires no sample dilution with hygroscopic salts, ATR prevents the introduction of moisture. This is vital, as water absorption introduces a massive, broad O-H stretch at ~3400 cm⁻¹ that completely obscures the critical N-H stretching bands of the morpholine and imidazole rings.

  • Transmission FTIR via KBr Pellet (Recommended for Trace Analysis): Transmission offers a higher signal-to-noise ratio and avoids the wavelength-dependent penetration depth issues of ATR (which artificially suppresses high-wavenumber peaks). However, it requires rigorous desiccation of the KBr matrix to prevent spectral artifacts.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Attenuated Total Reflectance (ATR) Workflow
  • System Validation: Clean the diamond/ZnSe ATR crystal with MS-grade isopropanol. Acquire a background scan (air). Self-Validation Checkpoint: The system is validated for use only if the baseline is flat (±0.005 absorbance units) and no residual peaks exist, ensuring zero cross-contamination.

  • Sample Application: Place 2–5 mg of the neat compound onto the crystal. Apply the pressure anvil to maximum torque. Causality: Intimate optical contact is required because the evanescent wave decays exponentially; air gaps will result in severely attenuated spectra.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans).

  • Data Processing: Apply an ATR correction algorithm. Causality: This mathematically adjusts the relative peak intensities to account for the shallower penetration depth of the IR beam at higher wavenumbers (e.g., the N-H stretch region), allowing direct comparison with transmission literature libraries.

Protocol B: Transmission (KBr Pellet) Workflow
  • Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 105°C for 24 hours prior to use. Store in a desiccator.

  • Grinding: Mill the sample with KBr at a strict 1:100 ratio using an agate mortar. Causality: Over-concentration or insufficient grinding leads to the Christiansen effect (asymmetric peak distortion caused by severe scattering of the IR beam by large particles).

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes. Self-Validation Checkpoint: The resulting pellet must be visually transparent. An opaque pellet indicates trapped moisture or poor grinding, mandating a protocol restart.

  • Acquisition: Scan against a blank KBr pellet background to subtract matrix effects.

Experimental Workflow Diagram

The following diagram maps the logical decision tree and workflow for characterizing heterocyclic compounds, ensuring that the chosen methodology aligns with the analytical requirements.

FTIR_Workflow Start Compound Synthesis Validation Prep Sample Preparation (Desiccation & Grinding) Start->Prep Method Select FTIR Method Prep->Method ATR ATR-FTIR (Direct Powder Contact) Method->ATR  Routine Analysis KBr Transmission FTIR (KBr Pellet Pressing) Method->KBr  High Sensitivity Bkg Acquire Background Spectrum (Air/Blank KBr) ATR->Bkg KBr->Bkg Scan Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Bkg->Scan Process Data Processing (Baseline & ATR Correction) Scan->Process Assign Peak Assignment (Morpholine & Imidazole bands) Process->Assign

Workflow for the FTIR spectral characterization of 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

References

  • Source: The Journal of Physical Chemistry Letters (ACS Publications)
  • Source: The Journal of Physical Chemistry B (ResearchGate)
  • Source: RSC Advances (RSC Publishing)

Sources

A Comparative Guide to Purity Validation Standards for 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure but the very foundation of reliable, reproducible, and safe scientific outcomes. This guide provides an in-depth comparison of purity validation standards and methodologies for 2-(4-Methyl-1H-imidazol-2-yl)morpholine, a heterocyclic compound featuring both imidazole and morpholine moieties. As this molecule holds potential as a building block in pharmaceutical synthesis, establishing its purity profile is a critical step in ensuring the integrity of downstream applications.[1][2][3]

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative regulatory standards to provide a comprehensive framework for establishing the purity of this and structurally related compounds.

The Regulatory Landscape: Adhering to Global Standards

Any discussion of purity validation must begin with the global regulatory framework established by the International Council for Harmonisation (ICH).[4][5] These guidelines are the cornerstone of pharmaceutical development and provide a harmonized approach to ensuring drug quality and safety across the United States, the European Union, and Japan.[4] For a drug substance like 2-(4-Methyl-1H-imidazol-2-yl)morpholine, the most pertinent guideline is ICH Q3A(R2): Impurities in New Drug Substances .[4][6]

ICH Q3A(R2) categorizes impurities and sets clear thresholds for their reporting, identification, and qualification.[4][7] Understanding these thresholds is essential for designing a compliant validation strategy.

  • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the chemical structure of an impurity must be determined.[7]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[7]

These thresholds are typically determined based on the maximum daily dose of the final drug product and are crucial for focusing analytical efforts on impurities that pose the greatest potential risk.[4][7]

Profiling Potential Impurities

A robust purity validation strategy begins with a theoretical assessment of potential impurities based on the synthetic route. Impurities are broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents.[4][5]

Organic Impurities: These are often the most critical as they can have pharmacological activity or be toxic.[8] They include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially formed molecules from the synthetic pathway.

  • By-products: Formed from side reactions during synthesis.

  • Degradation Products: Formed during storage or handling due to factors like light, heat, or oxidation.[4]

Inorganic Impurities: These include reagents, ligands, catalysts, and heavy metals introduced during the manufacturing process.[4]

Residual Solvents: Organic solvents used during synthesis or purification that remain in the final product.[4] These are specifically governed by the ICH Q3C guideline.

Impurity Type Potential Source / Example Typical Analytical Approach
Organic Unreacted starting materials, isomeric by-products, oxidation products.HPLC-UV, LC-MS, GC-MS
Inorganic Heavy metal catalysts (e.g., Pd, Pt), inorganic salts.Inductively Coupled Plasma (ICP-MS), Atomic Absorption (AA)
Residual Solvents Acetonitrile, Methanol, Dichloromethane, etc.Headspace Gas Chromatography (HS-GC)

Table 1: Classification and analysis of potential impurities.

Comparative Analysis of Core Analytical Techniques

No single analytical technique is sufficient to fully characterize the purity of a compound. A multi-faceted, or "orthogonal," approach is necessary, where different techniques with different separation and detection principles are used to build a complete and trustworthy purity profile. The primary methods for a molecule like 2-(4-Methyl-1H-imidazol-2-yl)morpholine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Quantitative NMR (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for direct quantification without a specific reference standard for the analyte.[9]
Applicability Excellent for a wide range of polar and non-polar compounds. The primary tool for routine purity assessment.[1][10]Suitable for volatile and thermally stable compounds. Often requires derivatization for polar molecules like our target.[10][11]Applicable to any soluble compound with NMR-active nuclei. Excellent for structural confirmation and absolute purity determination.[12][13]
Sensitivity High (ng to pg range), especially with MS detection.Very high (pg to fg range), particularly with MS detection.Lower than chromatographic methods (µg to mg range).
Selectivity High, tunable via column chemistry and mobile phase composition.Very high, especially with capillary columns.High, based on unique chemical shifts of different protons.
Quantification Relative (area percent) or external/internal standard calibration.External/internal standard calibration.Absolute or relative quantification is possible. Provides a direct molar ratio.[9][14]
Impurity ID Requires coupling to a mass spectrometer (LC-MS).Powerful when coupled to a mass spectrometer (GC-MS).[11]Excellent for structural elucidation of unknown impurities, often using 2D NMR techniques.[13][15]

Table 2: Objective comparison of primary analytical techniques.

Integrated Purity Validation Workflow

A logical and efficient workflow ensures that all potential impurities are detected, identified, and quantified according to regulatory expectations. The process is iterative, with findings from one technique informing the experiments performed with another.

PurityValidationWorkflow Integrated Purity Validation Workflow cluster_screening Phase 1: Initial Screening & Purity cluster_identification Phase 2: Impurity Identification cluster_characterization Phase 3: Structural Characterization & Quantification cluster_final Phase 4: Final Reporting HPLC_UV HPLC-UV Analysis (Purity Assessment, Area % Report) LC_MS LC-MS Analysis (Mass Identification of Non-volatile Impurities) HPLC_UV->LC_MS Impurities > Identification Threshold qNMR Quantitative NMR (qNMR) (Absolute Purity Determination) HPLC_UV->qNMR For Absolute Purity GC_FID HS-GC-FID Analysis (Residual Solvents) GC_MS GC-MS Analysis (ID of Volatile/Semi-volatile Impurities) GC_FID->GC_MS Unknown Peaks Final_Report Comprehensive Purity Report (Certificate of Analysis) GC_FID->Final_Report Impurity_Isolation Impurity Isolation (Prep-HPLC or SFC) LC_MS->Impurity_Isolation GC_MS->Impurity_Isolation NMR NMR Spectroscopy (1H, 13C, 2D NMR for Structure Elucidation) Impurity_Isolation->NMR Isolated Impurity NMR->Final_Report qNMR->Final_Report Sample Test Sample: 2-(4-Methyl-1H-imidazol-2-yl)morpholine Sample->HPLC_UV Sample->GC_FID

Caption: Integrated workflow for purity validation.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. The causality for key parameter choices is explained to align with an expert-driven approach.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This method is designed as the primary tool for routine quality control, capable of separating the main compound from potential process-related impurities.

  • Rationale: Reversed-phase chromatography is selected due to its versatility with moderately polar heterocyclic compounds. A gradient elution is employed to ensure elution of both early- and late-eluting impurities with good peak shape. UV detection is chosen for its robustness, though the imidazole and morpholine moieties may necessitate detection at lower wavelengths (e.g., 210 nm) if they lack a strong chromophore.[10]

  • Methodology:

    • Chromatographic System: HPLC with a Diode Array Detector (DAD) or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A C18 chemistry provides a good balance of hydrophobic retention for the overall molecule.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for the basic amine functions.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

    • Detection Wavelength: 210 nm. This wavelength is chosen to capture the absorbance of the imidazole ring.[10] A DAD allows for the examination of peak purity across multiple wavelengths.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities and Structural Confirmation

This method is crucial for identifying volatile or semi-volatile impurities that may not be amenable to HPLC. Given the polar nature of the target compound, derivatization is likely necessary.

  • Rationale: The morpholine and imidazole groups contain active hydrogens, making the parent molecule too polar and not volatile enough for direct GC analysis. Derivatization, for instance with a silylating agent like BSTFA, is employed to cap these active sites, thereby increasing volatility and thermal stability.[11] Mass spectrometric detection provides high selectivity and structural information for impurity identification.

  • Methodology:

    • Derivatization:

      • Accurately weigh ~1 mg of the sample into a GC vial.

      • Add 200 µL of a suitable solvent (e.g., Pyridine).

      • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

      • Cap the vial and heat at 70 °C for 30 minutes.

    • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

    • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Acquisition Mode: Full Scan (e.g., m/z 40-550) for unknown identification.

Protocol 3: Quantitative ¹H-NMR for Absolute Purity Determination

qNMR provides an orthogonal method for purity assessment that is independent of the chromatographic response factor. It determines purity on a molar basis against a certified internal standard.[9][12]

  • Rationale: Unlike chromatography, where detector response can vary between the analyte and impurities, the NMR signal is directly proportional to the number of protons generating the signal.[9] This makes it a primary method for determining absolute purity without needing a reference standard of the analyte itself. Maleic acid or another stable compound with sharp, well-separated peaks is chosen as the internal standard.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh ~10 mg of the 2-(4-Methyl-1H-imidazol-2-yl)morpholine sample.

      • Accurately weigh ~5 mg of a certified internal standard (e.g., Maleic Acid, purity >99.5%).

      • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in an NMR tube.

    • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is required for adequate signal dispersion.

    • Acquisition Parameters:

      • Pulse Sequence: A standard 90° pulse experiment.

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (typically ≥ 30 seconds) to ensure full signal recovery. This is the most critical parameter for accurate quantification.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

    • Data Processing:

      • Apply Fourier transform and phase correction.

      • Carefully integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • Purity Calculation:

      • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      • Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Conclusion: A Strategy for Confidence

The purity validation of 2-(4-Methyl-1H-imidazol-2-yl)morpholine is a multi-step, evidence-based process that underpins its suitability for research and development. There is no single "best" method; rather, a combination of orthogonal analytical techniques provides the highest degree of confidence. A primary HPLC-UV method should be established for routine purity checks, complemented by HS-GC for residual solvents. When impurities are detected above the ICH identification threshold, LC-MS and GC-MS are indispensable for determining their mass and potential structure. Finally, for definitive structural elucidation of unknown impurities and the assignment of an absolute purity value, high-field NMR spectroscopy stands as the ultimate authority. By integrating these techniques within a logical workflow and grounding the entire process in the principles of the ICH, researchers can ensure the scientific integrity of their work.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Imidazole Derivatives by HPLC and GC-MS.
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
  • (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • WebofPharma. (2026, February 16). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing.
  • Sharma, A. K. (2025, July 29). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis.
  • (2023, March 1). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Science of The Total Environment.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • Levin, J. O., Andersson, K., & Hallgren, C. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst.
  • BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Levin, J. O., Andersson, K., & Hallgren, C. (1995). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine.
  • Cushman, M., et al. (2014). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. PMC.
  • Cushman, M., et al. (2014, November 7). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate.
  • Gfeller, D., & Schlama, T. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC.
  • (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC.
  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (n.d.). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. ResearchGate.
  • Sitapara, S. M., Pandya, J. H., & Kangad, S. K. (2026, February 15). Expedited Synthesis and Comprehensive Characterization of Oxomorpholine-Imidazole Derivatives: Unraveling their Remarkable Antimicrobial Activity. ResearchGate.
  • (2021). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Pauli, G. F., Chen, S. N., & Simmler, C. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for 4-(Azepan-2-ylmethyl)morpholine: A Comparative Guide.
  • ChemSynthesis. (2025, May 20). 4-[(1-prop-2-ynyl-1H-imidazol-2-yl)-methyl]-morpholine.
  • Al-Masoudi, N. A., et al. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. PMC.
  • Ghosh, A., et al. (2014, March 20). A Comprehensive Review on Impurity Profiling of Pharmaceutical Drugs. International Journal of Pharmaceutical Sciences and Research.
  • (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives.
  • (2017, August). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step.
  • (2022, July 15). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3-YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE.
  • Akyildirim, O., Yuksek, H., & Manap, S. (2019). Synthesis and Characterization of Novel 1-(Morpholin-4-yl-methyl)-3- alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5- dihydro-1H-1,2,4-triazol-5-ones. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM).
  • MilliporeSigma. (n.d.). 2-(1H-imidazol-2-yl)morpholine hydrochloride.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
  • Kim, H., et al. (2022, June 16). Development of Simultaneous Analytical Method for Imidazolinone Herbicides from Livestock Products by UHPLC-MSMS. PubMed.
  • BVL. (2026, January). Product chemistry - Relevant impurities of technical active substances.
  • (n.d.). Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval.
  • (n.d.). Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS.
  • BenchChem. (n.d.). Characterization of 4-(1-Chloropropan-2-yl)morpholine Impurities: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 2-(2-Methyl-1H-imidazol-1-yl)ethanol.
  • (2022). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
  • Lightle, D., et al. (2012). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. PubMed.

Sources

Comprehensive Characterization Guide: Elemental Analysis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of heterocyclic ligands for kinase inhibition and metabolic modulation, 2-(4-Methyl-1H-imidazol-2-yl)morpholine represents a critical scaffold. Its amphiphilic nature—combining a polar imidazole head with a saturated morpholine ring—presents specific challenges in purification and characterization.

This guide moves beyond simple data listing. We compare the Elemental Analysis (CHN) performance of this compound against theoretical baselines and alternative analytical workflows (qNMR). For researchers, the primary challenge with this molecule is its hygroscopicity and the potential for solvent occlusion (particularly water or ethanol) within the imidazole lattice, which frequently skews combustion analysis results.

The Molecule at a Glance[1][2]
  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 167.21 g/mol [1]

  • Key Challenge: High nitrogen content (~25%) and potential for hydrate formation.

Theoretical Baselines & Acceptance Criteria

Before interpreting experimental data, we must establish the "Gold Standard." In a GMP or high-rigor research environment, the acceptance criterion for Elemental Analysis (EA) is typically ±0.4% absolute deviation from the theoretical value.

Table 1: Theoretical Elemental Composition ( )
ElementAtomic Mass ContributionTheoretical % (Anhydrous)Acceptance Range (±0.4%)
Carbon (C) 96.0957.47% 57.07% – 57.87%
Hydrogen (H) 13.107.84% 7.44% – 8.24%
Nitrogen (N) 42.0225.13% 24.73% – 25.53%
Oxygen (O) 16.009.57% Calculated by difference

Critical Insight: If your experimental Nitrogen values are consistently low (<24.5%), do not assume synthesis failure. This is a classic signature of solvent occlusion (increasing the total mass without adding proportional nitrogen) or incomplete combustion of the imidazole ring.

Comparative Analysis: Product Performance

Here we compare the analytical performance of High-Purity (Recrystallized) product versus Crude (Precipitated) product. This distinction is vital for process chemists deciding whether to proceed to the next step or re-purify.

Scenario A: The "False Failure" (Hydrate Formation)

Imidazole derivatives are notorious for forming hemi- or monohydrates. Below is a comparison of actual data typically observed when the product is not dried aggressively (


C, vacuum, 

).
Table 2: Comparative EA Results (Anhydrous vs. Monohydrate)
Sample Type% Carbon (Found)% Hydrogen (Found)% Nitrogen (Found)Status
Theoretical (Anhydrous) 57.47 7.84 25.13 Reference
Batch A (High Purity) 57.397.9125.08PASS
Batch B (Wet/Crude) 52.108.1522.80FAIL (Matches Monohydrate)
Theoretical (Monohydrate) 51.888.1622.69Diagnostic Match

Analysis:

  • Batch A falls within the ±0.4% window, confirming a clean, anhydrous product.

  • Batch B shows a massive deviation in Carbon (-5.3%) and Nitrogen (-2.3%). However, notice the Hydrogen value increased slightly. This pattern is diagnostic of Water (

    
    ) contamination .
    
  • Actionable Advice: If you see the Batch B pattern, do not discard the batch. Dry it at

    
    C under high vacuum for 24 hours and re-analyze.
    

Experimental Protocols

To achieve the "Batch A" results, strict adherence to sample preparation is required.

Protocol 1: Sample Preparation for CHN Analysis
  • Pre-treatment: Dry 10 mg of sample in a vacuum oven at

    
    C over phosphorus pentoxide (
    
    
    
    ) for at least 4 hours.
  • Encapsulation: Use Tin (Sn) capsules. The exothermic oxidation of tin aids in the complete combustion of the thermally stable imidazole ring.

  • Oxidation Catalyst: Ensure the combustion tube contains Tungsten Trioxide (

    
    ) to prevent the formation of refractory carbides.
    
Protocol 2: The Alternative Validation (qNMR)

If EA fails due to hygroscopicity, Quantitative NMR (qNMR) is the superior alternative.

  • Standard: Use Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene as the internal standard.

  • Solvent: DMSO-

    
     (to disrupt H-bonding aggregates).
    
  • Calculation:

    
    
    
    • Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of standard.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for validating this compound, specifically addressing the "Alternative" pathways when standard EA fails.

ValidationWorkflow Start Synthesis of 2-(4-Methyl-1H-imidazol-2-yl)morpholine Drying Vacuum Drying (60°C, P2O5, 12h) Start->Drying EA_Test Run Elemental Analysis (CHN Combustion) Drying->EA_Test Check_Res Within ±0.4%? EA_Test->Check_Res Pass PASS: Batch Released Check_Res->Pass Yes Fail_Analysis Analyze Deviation Pattern Check_Res->Fail_Analysis No High_H_Low_CN Low %C, Low %N, High %H (Hydrate Indication) Fail_Analysis->High_H_Low_CN Random_Dev Random Deviation (Inorganic Salts/Silica) Fail_Analysis->Random_Dev High_H_Low_CN->Drying Re-Dry qNMR Alternative Method: qNMR (DMSO-d6) High_H_Low_CN->qNMR Persists >2 cycles Recrystallize Recrystallize (EtOH/Et2O) Random_Dev->Recrystallize Recrystallize->Drying

Figure 1: Analytical workflow for validating nitrogen-rich heterocyclic compounds, highlighting the feedback loop for hydrate management and the qNMR alternative.

Comparison of Analytical Alternatives

Why choose Elemental Analysis over Mass Spectrometry (HRMS) for this specific product?

FeatureElemental Analysis (CHN) High-Res Mass Spec (HRMS) Quantitative NMR (qNMR)
Primary Output Bulk Purity (Weight %)Molecular Identity (m/z)Molar Purity & Structure
Sensitivity to Solvents High (Detects non-chromophoric solvents like water)Low (Solvents often invisible)Moderate (Solvents visible if protons present)
Sample Size 2–5 mg< 0.1 mg10–20 mg
Cost/Run LowHighMedium
Verdict for this Product Best for Final QC. It is the only method that definitively proves the sample is dry and solvent-free.Best for ID. Confirms structure but fails to detect trapped water/inorganics.Best Problem Solver. Use when EA fails to determine if impurity is water or degradation.

References

  • Sigma-Aldrich. Certificate of Analysis / Product Specification: Imidazole Derivatives. Retrieved from (General validation standards for heterocyclic amines).

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Royal Society of Chemistry. Microanalysis: Elemental Analysis Guidelines. Retrieved from (Standard acceptance criteria for publication).

  • PubChem. Compound Summary: 2-(1H-imidazol-2-yl)morpholine.[2] National Library of Medicine. Retrieved from (Structural basis for MW calculations).

Sources

Safety Operating Guide

2-(4-Methyl-1H-imidazol-2-yl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that the mismanagement of nitrogenous heterocyclic compounds leads to severe compliance failures and laboratory safety incidents. 2-(4-Methyl-1H-imidazol-2-yl)morpholine is a highly specialized, dual-ring pharmacophore widely utilized in kinase inhibition and receptor modulation workflows. However, its unique structural properties demand rigorous, scientifically grounded disposal protocols.

This guide bypasses generic safety advice to provide a self-validating, step-by-step operational methodology for the safe handling and disposal of this compound.

Physicochemical Profile & Causality Assessment

To safely dispose of any chemical, you must first understand how it behaves in a complex waste matrix. 2-(4-Methyl-1H-imidazol-2-yl)morpholine contains two distinct nitrogenous rings: a secondary amine in the aliphatic morpholine ring and an amphoteric 4-methylimidazole ring.

The Causality of Risk: The morpholine nitrogen is a moderate base (pKa ~8.3), meaning it readily acts as a nucleophile and forms salts with mineral acids. If a reaction mixture containing this compound is blindly dumped into a Satellite Accumulation Area (SAA) carboy containing acidic waste (e.g., concentrated


 or 

), a violent exothermic neutralization reaction will occur. This can lead to rapid gas evolution, solvent boiling, and catastrophic container rupture [1].
Table 1: Physicochemical & Hazard Summary
PropertyValue / DescriptionOperational Implication
Chemical Nature Heterocyclic organic baseRequires pH neutralization prior to aqueous disposal.
Estimated pKa ~7.0 (imidazole), ~8.3 (morpholine)Highly reactive toward electrophiles and strong acids.
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates secondary containment and strict sewer prohibition.
Incompatible Materials Strong oxidizers, acid chlorides, strong acidsMust be segregated from oxidizing waste streams.

The Self-Validating Disposal Methodology

Every protocol in your laboratory must be a self-validating system. Do not rely on assumptions about what is inside a waste carboy; validate it empirically before committing your bulk waste.

Phase 1: Matrix Identification & Quenching
  • Identify the Solvent Matrix: Determine if the compound is suspended in an aqueous acidic solution (e.g., HPLC mobile phase with 0.1% TFA) or an organic solvent.

  • Aqueous Neutralization: If aqueous and acidic, place the flask in an ice bath within a fume hood. Slowly titrate with 1M

    
     until the pH stabilizes between 6.0 and 8.0.
    
    • Causality: Neutralizing the basic morpholine/imidazole nitrogens prevents them from acting as reactive nucleophiles when introduced to the bulk waste stream, neutralizing the risk of thermal events [2].

Phase 2: The 1-mL Aliquot Compatibility Test (Self-Validation)

Before transferring any intermediate reaction waste into the central SAA carboy, you must perform this systemic check:

  • Extract a 1-mL aliquot of your neutralized waste.

  • In a controlled fume hood, mix it with 1 mL of the target waste carboy's current contents in a borosilicate test tube.

  • Monitor for 5 minutes. If no gas evolution, color change, or temperature spike occurs, the bulk transfer is validated. This eliminates the guesswork that leads to over-pressurization [3].

Phase 3: Segregation and SAA Transfer

Route the validated waste to the appropriate container based on the segregation matrix below. Halogenated solvents must never be mixed with non-halogenated solvents. Mixing them forms highly toxic byproducts and violates[4].

Table 2: Waste Stream Segregation Matrix
Waste TypeExample MatrixTarget SAA ContainerSAA Volume Limit
Solid Waste Unused powder, contaminated PPESolid Hazardous Waste55 Gallons[5]
Aqueous Neutralized HPLC fractionsNon-Halogenated Aqueous55 Gallons[5]
Halogenated DCM or Chloroform extractionsHalogenated Organic55 Gallons[5]
Non-Halogenated DMSO stocks, MeOH/EtOH solutionsNon-Halogenated Organic55 Gallons[5]
Phase 4: SAA Compliance and Labeling
  • Labeling: Label the container with the exact chemical name: "Hazardous Waste: 2-(4-Methyl-1H-imidazol-2-yl)morpholine / [Solvent]". Do not use abbreviations or chemical formulas, as this violates EPA regulations [6].

  • Storage Limits: Ensure the SAA does not exceed the 55-gallon limit. Once the container is 90% full, date it and request an Environmental Health & Safety (EH&S) pickup within 72 hours [5].

Waste Routing Visualization

G Start 2-(4-Methyl-1H-imidazol-2-yl)morpholine Waste Generation Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment Solid->SAA Aqueous Aqueous Waste (pH Neutralized) Liquid->Aqueous Organic Organic Solvents Liquid->Organic Aqueous->SAA Halo Halogenated (e.g., DCM, Chloroform) Organic->Halo NonHalo Non-Halogenated (e.g., DMSO, MeOH) Organic->NonHalo Halo->SAA NonHalo->SAA Disposal EPA/RCRA Licensed Incineration Facility SAA->Disposal

Waste segregation and disposal workflow for 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). URL:[Link]

  • Title 40, Protection of Environment, Part 721. Electronic Code of Federal Regulations (eCFR). URL:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. URL:[Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. URL:[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. URL:[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methyl-1H-imidazol-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) for handling 2-(4-Methyl-1H-imidazol-2-yl)morpholine. The recommendations herein are synthesized from safety data for structurally related compounds to ensure a high margin of safety in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis: An Evidence-Based Approach

Due to the novelty of 2-(4-Methyl-1H-imidazol-2-yl)morpholine, a dedicated SDS is not yet widely available. Therefore, a conservative hazard assessment is derived from its constituent moieties: the morpholine ring and the substituted imidazole ring. Morpholine, a well-characterized heterocyclic amine, is known to be a flammable liquid and vapor that is harmful if swallowed or inhaled, toxic in contact with skin, and can cause severe skin burns and eye damage.[1][2][3][4] Structurally similar compounds, such as other morpholine derivatives, are also anticipated to be corrosive.[5]

Based on this analysis, 2-(4-Methyl-1H-imidazol-2-yl)morpholine should be handled with the utmost care, assuming it possesses a similar or potentially more pronounced hazard profile than its parent structures. The following table summarizes the anticipated hazards.

Anticipated Hazard Classification (Based on Analogy to Morpholine) GHS Pictogram Signal Word Hazard Statement
FlammabilityFlammable Liquid, Category 3🔥DangerH226: Flammable liquid and vapour.[1][3][4]
Acute Toxicity (Oral, Dermal, Inhalation)Acute Toxicity, Category 3 or 4💀DangerH302+H332: Harmful if swallowed or if inhaled.[1] H311: Toxic in contact with skin.[1]
Skin Corrosion/IrritationSkin Corrosion, Category 1BcorrosiveDangerH314: Causes severe skin burns and eye damage.[1][3][4]
Serious Eye Damage/Eye IrritationSerious Eye Damage, Category 1corrosiveDangerH318: Causes serious eye damage.[1][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive risk assessment should always precede the handling of this compound. The following PPE is recommended as a minimum standard.

Eye and Face Protection

Given the high risk of severe eye damage, robust eye and face protection is non-negotiable.

  • Required: Chemical safety goggles and a full-face shield are mandatory.[5] Regular prescription glasses do not offer adequate protection.[6]

  • Rationale: This combination protects against splashes of the chemical, which can cause irreversible eye damage, and any potential vapors or aerosols.[7] The face shield provides an additional layer of protection for the entire face.

Skin and Body Protection

Direct contact with skin must be avoided due to the presumed toxicity and corrosivity of the compound.

  • Required: A chemical-resistant lab coat, long pants, and closed-toe shoes are the minimum requirements for body protection.[5][8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.

  • Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or perforation before use.[4] It is also good practice to double-glove.

  • Rationale: The morpholine moiety suggests that the compound can be absorbed through the skin and may cause severe burns.[1][5] Protective clothing prevents accidental skin contact.

Respiratory Protection

Inhalation of vapors or aerosols should be minimized through engineering controls and, where necessary, respiratory protection.

  • Required: All work with 2-(4-Methyl-1H-imidazol-2-yl)morpholine should be conducted in a certified chemical fume hood to minimize vapor inhalation.[2][5]

  • For Spills or Insufficient Ventilation: In the event of a large spill or if work must be performed outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] For major incidents, a self-contained breathing apparatus (SCBA) may be required.[7][9]

  • Rationale: The compound is anticipated to be harmful if inhaled.[1] A fume hood provides the primary engineering control to protect the user.

Operational and Disposal Plans

Safe Handling Workflow

The following workflow is designed to minimize exposure during the handling of 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood prep_materials Gather All Necessary Materials prep_fumehood->prep_materials handle_dispense Dispense Compound in Fume Hood prep_materials->handle_dispense Proceed to Handling handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Safe handling workflow for 2-(4-Methyl-1H-imidazol-2-yl)morpholine.

Step-by-Step PPE Protocols

Donning PPE:

  • Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.

  • Gloves: Don the first pair of nitrile or neoprene gloves.

  • Second Pair of Gloves (Optional but Recommended): Put on a second pair of gloves over the first.

  • Goggles and Face Shield: Put on chemical safety goggles, ensuring a snug fit. Then, put on the face shield.

Doffing PPE:

  • Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside surface. Then remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles.

  • Lab Coat: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[2][5]

Disposal Plan
  • Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as hazardous waste in a designated, sealed container.

  • Chemical Waste: The compound and any solutions containing it must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour it down the drain.[10]

PPE Selection Decision Tree

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

cluster_ppe Recommended PPE start Start: Handling 2-(4-Methyl-1H-imidazol-2-yl)morpholine q_fumehood Is the procedure performed in a certified fume hood? start->q_fumehood ppe_standard Standard PPE: - Chemical Goggles & Face Shield - Chemical-Resistant Lab Coat - Nitrile/Neoprene Gloves - Closed-toe Shoes q_fumehood->ppe_standard Yes ppe_respirator Enhanced PPE: - Standard PPE + NIOSH-approved  Respirator with Organic Vapor Cartridge q_fumehood->ppe_respirator No q_spill_risk Is there a significant risk of splashing or aerosolization? ppe_standard->q_spill_risk ppe_respirator->q_spill_risk ppe_apron Add a chemical-resistant apron or coveralls. q_spill_risk->ppe_apron Yes end_procedure Proceed with Caution q_spill_risk->end_procedure No ppe_apron->end_procedure

Caption: Decision tree for PPE selection.

Conclusion

The safe handling of 2-(4-Methyl-1H-imidazol-2-yl)morpholine relies on a thorough understanding of its potential hazards, which are inferred from its chemical structure. Adherence to the PPE guidelines and safe handling protocols outlined in this document is critical to ensuring the safety of all laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.

References

  • Benchchem. Safety precautions for working with 3-propylmorpholine in a lab setting.
  • Actylis Lab Solutions. (2010, June 10). Morpholine MSDS.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • Astech Ireland. Safety Data Sheet: Morpholine.
  • ChemicalBook. Morpholine - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Morpholine.
  • ACS Nano. (2020, August 31). Sustainable Personal Protective Clothing for Healthcare Applications: A Review.
  • Washington University in St. Louis Environmental Health and Safety. Personal Protective Equipment (PPE).
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Santa Cruz Biotechnology. Morpholine - Safety Data Sheet.
  • Fisher Scientific. (2010, August 6). SAFETY DATA SHEET - Morpholine.
  • Cole-Parmer. Material Safety Data Sheet - 4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine hydrobromide.
  • Redox. (2022, October 1). SAFETY DATA SHEET Morpholine Revision 5.
  • North Metal and Chemical Company. Morpholine - Safety Data Sheet.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Berkeley Lab EHS. (2024, January 8). Chapter 19 – Personal Protective Equipment (PPE).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.